1,4-Dicaffeoylquinic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXQRCXQQWUFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859592 | |
| Record name | 1,4-Bis{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182-34-9 | |
| Record name | 2-allyl-1,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo]oxy]-3,5-dihydroxycyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biosynthesis of 1,4-Dicaffeoylquinic Acid in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicaffeoylquinic acid (1,4-diCQA) is a naturally occurring polyphenolic compound found in a variety of plant species. As a member of the dicaffeoylquinic acid family, it is recognized for its significant antioxidant, anti-inflammatory, and other potential therapeutic properties, making it a compound of interest for researchers in plant science, pharmacology, and drug development. This technical guide provides a comprehensive overview of the biosynthesis of 1,4-diCQA in plants, detailing the metabolic pathways, key enzymes, and relevant experimental methodologies.
The Phenylpropanoid Pathway: The Foundation of this compound Biosynthesis
The journey to this compound begins with the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. The initial steps of this pathway provide the essential precursors for the formation of caffeoylquinic acids.
The biosynthesis of monocaffeoylquinic acids, such as the well-known chlorogenic acid (CGA), is a critical prerequisite for the formation of dicaffeoylquinic acids. Three primary routes have been proposed for the synthesis of CGA[1][2]:
-
The HQT-dependent pathway: This is considered the main route in many plant species, including tomato and potato.[2][3] It involves the direct esterification of quinic acid with caffeoyl-CoA, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[1][2]
-
The HCT/C3'H pathway: In this route, p-coumaroyl-CoA is first esterified with quinic acid by hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). The resulting p-coumaroylquinate is then hydroxylated by p-coumaroyl ester 3'-hydroxylase (C3'H) to form CGA.[1][2]
-
The caffeoyl-glucoside pathway: This less common pathway utilizes caffeoyl-glucoside as the acyl donor for the esterification of quinic acid.
The Formation of Dicaffeoylquinic Acids: The Role of HQT's Dual Catalytic Activity
The synthesis of dicaffeoylquinic acids, including 1,4-diCQA, is intricately linked to the metabolism of monocaffeoylquinic acids. A key player in this process is the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), which exhibits a remarkable dual catalytic activity.[4][5]
In addition to its role in CGA synthesis, HQT can also catalyze the formation of dicaffeoylquinic acids through two proposed mechanisms[4][5][6]:
-
Acylation of a monocaffeoylquinic acid: A molecule of CGA can be acylated by a second molecule of caffeoyl-CoA.
-
Transesterification between two monocaffeoylquinic acid molecules: Two molecules of CGA can react, with one acting as the acyl donor and the other as the acyl acceptor.
This dual functionality of HQT allows for the synthesis of both mono- and dicaffeoylquinic acids, with the reaction conditions, such as substrate concentration and pH, likely influencing the product outcome. The synthesis of diCQAs has been observed to be favored at a low pH, which is characteristic of the plant cell vacuole, a site of HQT localization.[4][5][7]
Quantitative Data on this compound Biosynthesis
The following tables summarize key quantitative data related to the enzymes and compounds involved in the biosynthesis of this compound.
| Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Plant Source | Reference |
| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (SlHQT) | Chlorogenic Acid | High | Low | Not specified | Solanum lycopersicum | [4] |
| Isochlorogenic acid synthase (IbICS) | 3-Caffeoylquinic Acid | 3.5 | 6.3 | 39.9 | Ipomoea batatas |
| Plant Species | Tissue | Concentration of 1,4-diCQA (µg/g dry weight) | Reference |
| Artemisia annua | Not specified | Reported presence | |
| Vicia faba | Not specified | Reported presence | |
| Achillea millefolium | Aerial parts | Detected | [8] |
| Equisetum arvense | Aerial parts | Detected | [8] |
| Matricaria chamomilla | Flowers | Detected | [8] |
Experimental Protocols
Extraction of Dicaffeoylquinic Acids from Plant Material for HPLC Analysis
This protocol is adapted from methodologies described for the analysis of caffeoylquinic acids in medicinal plants.[8][9][10]
Materials:
-
Dried and powdered plant material
-
50% Methanol (MeOH)
-
Centrifuge
-
Heating carousel or water bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 50% MeOH to the tube.
-
Reflux the mixture for 20 minutes at an appropriate temperature with continuous stirring.
-
Allow the extract to cool to room temperature.
-
Centrifuge the extract for 10 minutes at 14,000 x g.
-
Carefully collect the supernatant.
-
For enhanced extraction, the pellet can be re-extracted with another 20 mL of 50% MeOH and the supernatants combined.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC analysis.
HPLC Method for the Quantification of this compound
This protocol is a generalized method based on several published HPLC analyses of dicaffeoylquinic acids.[8][9][10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.085% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-50 min: Linear gradient from 12% B to 24% B.
-
50-55 min: Isocratic at 24% B.
-
55-56 min: Linear gradient to 100% B.
-
56-60 min: Isocratic at 100% B.
-
60-62 min: Return to initial conditions (12% B).
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Inject the prepared plant extracts and the standards into the HPLC system.
-
Identify the 1,4-diCQA peak in the chromatograms of the extracts by comparing the retention time with that of the standard.
-
Quantify the amount of 1,4-diCQA in the extracts by integrating the peak area and using the calibration curve.
HQT Enzyme Assay for Dicaffeoylquinic Acid Synthesis
This assay is designed to measure the chlorogenate:chlorogenate transferase (CCT) activity of the HQT enzyme, which leads to the formation of dicaffeoylquinic acids.[4]
Materials:
-
Crude protein extract from plant tissue or recombinant HQT enzyme.
-
Chlorogenic acid (CGA) solution.
-
Reaction buffer (e.g., sodium phosphate buffer, pH adjusted to a low value such as 5.0 to favor diCQA synthesis).
-
Stop solution (e.g., 1 M HCl).
-
HPLC system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and a known concentration of CGA.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the crude protein extract or purified HQT enzyme.
-
Incubate the reaction for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction products by HPLC, as described in the protocol above, to detect and quantify the formation of dicaffeoylquinic acids.
-
A negative control reaction, where the enzyme is heat-inactivated or omitted, should be run in parallel.
Visualizing the Biosynthetic Pathway and Experimental Workflow
To further elucidate the complex processes described, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for HPLC quantification of 1,4-diCQA.
Caption: Workflow for the HQT enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Catalytic Activity of Hydroxycinnamoyl-Coenzyme A Quinate Transferase from Tomato Allows It to Moonlight in the Synthesis of Both Mono- and Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. scielo.br [scielo.br]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
A Technical Guide to the Molecular Mechanism of Action of 1,4-Dicaffeoylquinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a naturally occurring polyphenolic compound found in various plant species, notably Xanthium fructus.[][2] As a member of the dicaffeoylquinic acid (DCQA) family, it has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5] This document provides an in-depth analysis of the molecular mechanisms underpinning these activities, focusing on its interaction with key cellular signaling pathways. We consolidate quantitative data, detail relevant experimental methodologies, and present visual diagrams of the signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanisms of Action at the Molecular Level
1,4-DCQA and its isomers exert their biological effects by modulating several critical intracellular signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory cascades, the activation of endogenous antioxidant responses, and the interference with pathological protein aggregation.
Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Signaling
A hallmark of DCQAs is their potent anti-inflammatory activity, primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][6][7]
-
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded.[7] This allows the NF-κB p50/p65 dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. DCQAs have been shown to prevent the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking the inflammatory response.[6][7][8] This leads to a significant reduction in the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2).[][6] Consequently, the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also downregulated.[6][9]
-
MAPK Pathway: The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Upon activation by stimuli, these kinases trigger a phosphorylation cascade that activates transcription factors like AP-1. DCQAs effectively inhibit the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner.[6][8][9] By blocking this cascade, DCQAs prevent the activation of downstream targets, contributing to their broad anti-inflammatory profile.[7]
Antioxidant Effects: Activation of the Keap1-Nrf2 Pathway
DCQAs are recognized as powerful antioxidants, a property attributed to their ability to activate the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][5][10][11] This pathway is a master regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[12][13] In the presence of oxidative stress or electrophilic compounds like DCQAs, specific cysteine residues on Keap1 are modified.[13] This modification induces a conformational change in Keap1, leading to the release of Nrf2.[10] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[10] This binding event drives the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase (CAT), and glutathione peroxidases (GPX), thereby bolstering the cell's defense against oxidative damage.[10]
Neuroprotective Effects and Other Activities
The molecular activities of DCQAs extend to neuroprotection, particularly in the context of Alzheimer's disease (AD). Several isomers have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[14] For instance, 1,3-dicaffeoylquinic acid was found to disrupt Aβ self-aggregation by directly interacting with the Met-35 residue.[14] Furthermore, compounds like 1,5-dicaffeoylquinic acid protect neuronal cells from Aβ-induced toxicity and mitigate Aβ-induced alterations in tau protein expression and phosphorylation.[15][16]
Beyond neuroprotection, 1,4-DCQA has been identified as a potent and selective inhibitor of HIV-1 integrase, an essential enzyme for viral replication, demonstrating its potential as an antiviral agent.[17][18][19]
Quantitative Data Summary
The biological activity of 1,4-DCQA and its related isomers has been quantified in various in vitro assays. The following tables summarize key inhibitory and effective concentrations.
Table 1: Enzyme and Transporter Inhibition by Dicaffeoylquinic Acids
| Compound | Target | Assay Type | IC50 / EC50 | Source |
|---|---|---|---|---|
| 1,4-DCQA (Cynarin) | hOAT1 | Transporter Inhibition | 6.03 µM | [18] |
| 3,4-DCQA | α-glucosidase | Enzyme Inhibition | 241.80 µg/mL | [20] |
| 3,4-DCQA | NCI-H23 cells | Cytotoxicity | 3.26 µg/mL |[20] |
Table 2: Antioxidant Activity of 3,4-Dicaffeoylquinic Acid
| Assay | Parameter | EC50 | Source |
|---|---|---|---|
| Ferric Reducing | Antioxidant Power | 2.18 µg/mL | [20] |
| β-carotene Bleaching | Lipid Peroxidation Inhibition | 23.85 µg/mL | [20] |
| DPPH Scavenging | Radical Scavenging | 68.91 µg/mL |[20] |
Experimental Protocols
The following sections detail generalized methodologies used to investigate the molecular mechanisms of DCQAs.
In Vitro Anti-Inflammatory Assay
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of the test DCQA isomer for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 50-100 ng/mL) to the culture medium for a specified duration (e.g., 1 hour for signaling studies, 24 hours for mediator release).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6): Levels of secreted cytokines in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions are separated if required for translocation studies.
-
SDS-PAGE and Transfer: Protein concentration is determined (e.g., via BCA assay), and equal amounts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, phospho-p38, COX-2, iNOS) overnight at 4°C. After washing, it is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels, often normalized to a loading control like α-Tubulin or GAPDH.
-
Nrf2 Nuclear Translocation Assay
-
Cell Culture and Treatment: Cells (e.g., HepG2) are treated with DCQA for a defined period.
-
Nuclear and Cytoplasmic Fractionation: Cells are harvested and lysed with a hypotonic buffer to isolate the cytoplasmic fraction. The remaining nuclear pellet is then lysed with a nuclear extraction buffer. The purity of fractions is confirmed by immunoblotting for cytoplasmic (e.g., α-Tubulin) and nuclear (e.g., Lamin B1) markers.
-
Western Blot Analysis: Both cytoplasmic and nuclear fractions are analyzed by Western blot using an antibody specific for Nrf2 to determine its relative abundance in each compartment. An increase in nuclear Nrf2 and a corresponding decrease in cytoplasmic Nrf2 indicates translocation.
Conclusion
This compound and its isomers are multifaceted bioactive compounds that operate at the molecular level by targeting fundamental signaling pathways involved in inflammation and oxidative stress. Their ability to concurrently inhibit NF-κB and MAPK signaling while activating the protective Keap1-Nrf2 pathway underscores their therapeutic potential for a range of disorders underpinned by these processes. Further research into the specific structure-activity relationships of different DCQA isomers, along with preclinical and clinical evaluation, is warranted to fully explore their utility as novel therapeutic agents.
References
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1182-34-9 | FD157794 [biosynth.com]
- 5. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ohsu.edu [ohsu.edu]
- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 13. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dicaffeoylquinic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Caffeoylquinic acids in Centella asiatica protect against amyloid-β toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | HIV Protease | TargetMol [targetmol.com]
- 18. This compound | CAS:1182-34-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. This compound - CD BioGlyco [bioglyco.com]
- 20. medchemexpress.com [medchemexpress.com]
known biological activities of 1,4-Dicaffeoylquinic acid
An In-depth Technical Guide on the Biological Activities of 1,4-Dicaffeoylquinic Acid
Introduction
This compound (1,4-DCQA) is a polyphenolic compound belonging to the family of dicaffeoylquinic acids (DCQAs). These compounds are esters formed from quinic acid and two caffeic acid units and are found in a variety of plants, including Xanthii fructus, Artemisia annua, and Ilex kudingcha.[1][2][3] As a member of this class, 1,4-DCQA exhibits a wide spectrum of biological activities, making it a compound of significant interest for researchers in pharmacology and drug development. Extensive preclinical data have highlighted its antioxidative, anti-inflammatory, antiviral, neuroprotective, and cardiovascular protective effects.[4][5] This technical guide provides a comprehensive overview of the known biological activities of 1,4-DCQA and its isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Anti-inflammatory Activity
Dicaffeoylquinic acids are potent anti-inflammatory agents. They exert their effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Action
Studies on RAW264.7 macrophage cells have shown that DCQAs, including the 1,4-isomer, can suppress inflammatory responses induced by lipopolysaccharide (LPS).[6] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] Pretreatment with DCQAs prevents the phosphorylation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6] Simultaneously, DCQAs inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[6] This dual inhibition leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][8] Consequently, the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also downregulated.[6][8]
Quantitative Data: Anti-inflammatory Effects
| Compound | Assay/Model | Concentration/Dose | Observed Effect | Reference |
| 1,4-DCQA | LPS-stimulated TNF-α production | - | Inhibits production | [3] |
| 4,5-diCQA | LPS-induced IL-6 expression (RAW264.7 cells) | 4 µM | ~20% inhibition | [8] |
| 4,5-diCQA | LPS-induced TNF-α expression (RAW264.7 cells) | 4 µM | ~40% inhibition | [8] |
| 4,5-diCQA | Carrageenan-induced paw edema (rat model) | 5, 10, 20 mg/kg (oral) | Dose-dependent suppression of edema | [8] |
| DiCQAs | LPS-induced NO, PGE2, TNF-α, IL-1β, IL-6 production (RAW264.7 cells) | Concentration-dependent | Suppression of production | [6] |
Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pretreated with various concentrations of 1,4-DCQA for a specified period (e.g., 1-2 hours).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a further 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-1β, IL-6) and PGE2: Levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis:
-
Cells are lysed to extract total proteins.
-
Protein concentrations are determined using a Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, ERK, JNK, and p38, as well as iNOS and COX-2.
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
Caption: Inhibition of NF-κB and MAPK pathways by 1,4-DCQA.
Antiviral Activity
1,4-DCQA has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus type 1 (HIV-1).[9]
Mechanism of Action
The primary antiviral mechanism of 1,4-DCQA against HIV-1 is the inhibition of the viral integrase enzyme.[9][10] HIV-1 integrase is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. By acting as a potent and selective inhibitor of this enzyme, 1,4-DCQA effectively halts the viral replication cycle in cell cultures at non-toxic concentrations.[9][10] Other DCQA isomers have also shown activity against a range of viruses, including Enterovirus A-71 (EV-A71) and influenza A virus, often by interfering with viral entry into host cells.[11][12] For instance, 3,4-DCQA disrupts the interaction between EV-A71 and its heparan sulfate receptor.[12]
Quantitative Data: Antiviral Effects
| Compound | Virus | Assay/Model | EC50 / IC50 | CC50 | Reference |
| 1,4-DCQA | HIV-1 | MT-2 cell culture | Potent inhibitor (value not specified) | Non-toxic | [9][10] |
| 3,4-DCQA | EV-A71 (TW/2231/1998) | Anti-CPE Assay (RD cells) | 36.38 ± 2.05 µM | >400 µM | [12] |
| 4,5-diCQA | HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | 0.240 mmol/L (IC50) | - | [13] |
| 3,4-diCQA | Influenza A Virus (in vivo) | Mouse model | 50 mg/kg (oral admin.) | - | [11] |
Experimental Protocol: HIV-1 Replication Assay
-
Cell Line: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are typically used.
-
Infection: Cells are infected with a known titer of HIV-1.
-
Treatment: Immediately following infection, the cells are treated with various concentrations of 1,4-DCQA. A control group receives no treatment.
-
Incubation: The treated and control cells are incubated for a period that allows for several rounds of viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: The extent of HIV-1 replication is measured by quantifying a viral protein, typically the p24 antigen, in the cell culture supernatant using an ELISA.
-
Toxicity Assay: A parallel experiment is conducted on uninfected cells using a viability assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of the compound.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of p24 production against the concentration of 1,4-DCQA.
Antioxidant Activity
Like many polyphenols, DCQAs are powerful antioxidants. They can neutralize free radicals and protect cells from oxidative damage.[4][5]
Mechanism of Action
The antioxidant properties of DCQAs stem from their chemical structure, specifically the presence of catechol groups (two adjacent hydroxyl groups on a phenyl ring) which can donate hydrogen atoms to scavenge free radicals.[14] In addition to direct radical scavenging, DCQAs can exert indirect antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[4][7] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes, enhancing the cell's endogenous defense against oxidative stress.[15]
Quantitative Data: Antioxidant Effects
| Compound | Assay | IC50 / EC50 | Reference |
| 3,4-diCQA | Ferric Reducing Activity | 2.18 µg/ml (EC50) | [16] |
| 3,4-diCQA | β-carotene Bleaching Activity | 23.85 µg/ml (EC50) | [16] |
| 3,4-diCQA | DPPH Scavenging Activity | 68.91 µg/ml (EC50) | [16] |
| 3,4-diCQA methyl ester | DPPH Scavenging Activity | 7.78 ± 0.24 µg/mL (IC50) | [17] |
| 4,5-diCQA | DPPH Scavenging Activity | 14.94 ± 0.60 µg/mL (IC50) | [17] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound (e.g., 1,4-DCQA) are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.
Enzyme and Transporter Inhibition
1,4-DCQA and its isomers have been shown to inhibit various enzymes and cellular transporters, which contributes to their diverse pharmacological effects.
Activity Profile
-
Human Organic Anion Transporters (hOATs): 1,4-DCQA (referred to as cynarin in the study) competitively inhibits hOAT1, a transporter involved in the elimination of drugs and endogenous metabolites.[9] This suggests a potential for food-drug interactions.
-
α-Glucosidase and α-Amylase: Certain DCQA isomers are inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This activity suggests a potential role in managing postprandial hyperglycemia in diabetes.[16][17]
-
Aldose Reductase: DCQAs markedly inhibit aldose reductase, an enzyme implicated in the development of diabetic complications.[17]
-
Tyrosinase: Isomers like 4,5-DCQA can inhibit tyrosinase, the key enzyme in melanin synthesis, suggesting potential applications in cosmetics for skin depigmentation.[18]
Quantitative Data: Enzyme and Transporter Inhibition
| Compound | Target | IC50 | Inhibition Manner | Reference |
| 1,4-DCQA (Cynarin) | hOAT1 | 6.03 µmol·L⁻¹ | Competitive | [9] |
| 3,5-diCQA | α-Glucosidase | 157.13 ± 6.82 µg/mL | - | [17] |
| 3,4-diCQA | α-Glucosidase | 241.80 µg/ml (EC50) | - | [16] |
| 3,4-diCQA methyl ester | α-Amylase | Substantial inhibition | - | [17] |
| DCQA derivatives | Aldo-keto reductase (AKR1B10) | 1.24-2.29 µM | - | [19] |
| 3,4-diCQA | Tyrosinase (cell-free) | High inhibition (~35% at 25 µM) | - | [18] |
| 4,5-diCQA | Tyrosinase (cell-free) | High inhibition (~35% at 25 µM) | - | [18] |
Experimental Protocol: hOAT1 Uptake Inhibition Assay
-
Cell Line: A stable cell line expressing the human OAT1 transporter (e.g., HEK293-hOAT1) is used.
-
Substrate: A known fluorescent or radiolabeled substrate of hOAT1 (e.g., para-aminohippurate, PAH) is used.
-
Inhibition Assay: The cells are incubated with the substrate in the presence and absence of various concentrations of the inhibitor (1,4-DCQA).
-
Uptake Measurement: After a defined incubation period, the uptake of the substrate into the cells is stopped (e.g., by washing with ice-cold buffer). The amount of substrate inside the cells is then quantified (by fluorescence or scintillation counting).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of substrate uptake versus the inhibitor concentration. The nature of inhibition (e.g., competitive) can be determined through kinetic studies (e.g., Lineweaver-Burk plots).
Cardiovascular Protective Effects
A related compound, 3-Caffeoyl-4-dicaffeoylquinic acid (CDCQ), has been shown to promote cardiovascular health by enhancing the production of nitric oxide (NO) in endothelial cells.[20] NO is a critical signaling molecule for vasodilation and maintaining vascular homeostasis.
Mechanism of Action
CDCQ increases intracellular calcium (Ca²⁺) levels, which triggers a signaling cascade involving several kinases.[20] This leads to the phosphorylation and activation of Protein Kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), and AMP-activated protein kinase (AMPK).[20] These kinases, in turn, phosphorylate endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177), leading to increased NO production.[20]
Signaling Pathway Diagram
Caption: eNOS activation pathway by a dicaffeoylquinic acid.
Conclusion
This compound, along with its isomers, presents a compelling profile of biological activities with significant therapeutic potential. Its well-documented anti-inflammatory, antiviral, and antioxidant properties are rooted in its ability to modulate critical cellular signaling pathways such as NF-κB, MAPK, and Nrf2. Furthermore, its capacity to inhibit key enzymes and transporters highlights its potential for development into targeted therapies for a range of conditions, including viral infections, inflammatory disorders, diabetes, and cardiovascular disease. The detailed experimental protocols and quantitative data summarized in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the pharmacological benefits of this promising natural compound.
References
- 1. ohsu.edu [ohsu.edu]
- 2. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:1182-34-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | HIV Protease | TargetMol [targetmol.com]
- 11. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. archivepp.com [archivepp.com]
- 14. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism underlying inhibitory effect of six dicaffeoylquinic acid isomers on melanogenesis and the computational molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitory effects of dicaffeoylquinic acids from Artemisia dubia on aldo-keto reductase family 1b10 | Semantic Scholar [semanticscholar.org]
- 20. Effect of 3-caffeoyl, 4-dihydrocaffeoylquinic acid from Salicornia herbacea on endothelial nitric oxide synthase activation via calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Capacity and Free Radical Scavenging of Dicaffeoylquinic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found abundantly in various plants and are recognized for their significant health benefits, primarily attributed to their potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the antioxidant capacity and free radical scavenging mechanisms of dicaffeoylquinic acids, with a specific focus on the available data for its various isomers, including 1,4-dicaffeoylquinic acid. It details quantitative data from key in vitro assays, outlines standardized experimental protocols, and elucidates the underlying cellular mechanisms, such as the activation of the Nrf2 signaling pathway. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and development of natural antioxidant compounds.
Introduction to Dicaffeoylquinic Acids (DCQAs)
Dicaffeoylquinic acids are esters formed from quinic acid and two caffeic acid molecules.[1] Six different isomers exist, depending on the positions of the caffeoyl groups on the quinic acid ring: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA.[1] These compounds are widely distributed in the plant kingdom, found in sources like echinacea, artichoke, and coffee beans.[1][3] The structural basis for their potent antioxidant activity lies in the catechol groups (o-dihydroxy groups) of the caffeic acid moieties, which are highly effective at donating hydrogen atoms to scavenge free radicals and chelating metal ions.[4] While extensive research highlights the antioxidant prowess of the DCQA class, data specifically for the 1,4-DCQA isomer is less prevalent in the literature compared to isomers like 3,5-DCQA and 4,5-DCQA.[1] This guide will synthesize the available information for the DCQA class while highlighting isomer-specific data where possible.
Free Radical Scavenging and Antioxidant Mechanisms
The antioxidant action of dicaffeoylquinic acids is multifaceted, involving both direct and indirect mechanisms.
-
Direct Scavenging: DCQAs can directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is primarily achieved through hydrogen atom transfer (HAT) from the hydroxyl groups on the caffeic acid portions of the molecule. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an excellent radical scavenger.[4][5] Studies have demonstrated the ability of various DCQA isomers to effectively scavenge radicals such as the hydroxyl radical, superoxide anion, and stable free radicals like DPPH• and ABTS•+.[6][7][8]
-
Metal Ion Chelation: The catechol structure of DCQAs allows them to chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[4][5] By sequestering these ions, DCQAs prevent them from participating in Fenton-type reactions, which are a major source of highly damaging hydroxyl radicals in biological systems.
-
Indirect Cellular Antioxidant Effects: Beyond direct scavenging, DCQAs exert protective effects by modulating endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] By activating Nrf2, DCQAs stimulate the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is crucial for the synthesis of glutathione (GSH).[11][12]
Quantitative Data on Antioxidant Capacity
The antioxidant capacity of DCQA isomers has been quantified using various spectrophotometric assays. The tables below summarize the available data, typically expressed as IC₅₀ or EC₅₀ values (the concentration required to scavenge 50% of radicals or achieve 50% of the maximal effect). It is important to note the significant lack of specific data for this compound in the reviewed literature.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Isomer | IC₅₀ / EC₅₀ Value | Source |
| 1,3-Dicaffeoylquinic acid | 5–50 µM | [1] |
| 3,4-Dicaffeoylquinic acid | 6–20 µM | [1] |
| 3,4-Dicaffeoylquinic acid | EC₅₀: 68.91 µg/ml | [13] |
| 3,4-Dicaffeoylquinic acid | EC₅₀: 18.2 µM | [1] |
| 3,5-Dicaffeoylquinic acid | 5.1–21 µM | [1] |
| 3,5-Dicaffeoylquinic acid | EC₅₀: 18 µM | [1] |
| 4,5-Dicaffeoylquinic acid | 5–20 µM | [1] |
| 4,5-Dicaffeoylquinic acid | EC₅₀: 14.5 µM | [1] |
| This compound | Data not available in search results |
Table 2: Superoxide Anion (O₂⁻) Radical Scavenging Activity
| Isomer | IC₅₀ Value | Source |
| 1,3-dicaffeoyl-epi-quinic acid | 2.6 +/- 0.4 µg/mL | [6] |
| 3,5-dicaffeoyl-epi-quinic acid | 2.9 +/- 0.1 µg/mL | [6] |
| This compound | Data not available in search results |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Isomer | EC₅₀ Value | Source |
| 3,4-Dicaffeoylquinic acid | 2.18 µg/ml | [13] |
| This compound | Data not available in search results |
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment and comparison of antioxidant activities. The following sections describe the methodologies for the most common assays.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 ± 0.2 at 517 nm.[14] This working solution should be freshly prepared and protected from light.[15]
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of concentrations.[16]
-
Reaction: In a 96-well microplate or cuvette, add a small volume of the sample or standard solution (e.g., 20 µl).[17] Add a larger volume of the DPPH working solution (e.g., 200 µl) to initiate the reaction.[17] A blank containing only the solvent instead of the sample is also prepared.
-
Incubation: Incubate the mixture at room temperature in the dark for a defined period, typically 10 to 30 minutes.[14][15]
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH, which is typically 517 nm.[14][17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the scavenging percentage against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of the radical cation back to the colorless neutral form is monitored spectrophotometrically.[18]
Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[19][20] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at its maximum absorbance wavelength (typically around 734 nm).[18][20]
-
Reaction: Add a small volume of the test sample or standard (e.g., 5-10 µl) to a larger volume of the ABTS•+ working solution (e.g., 200 µl).[18][21]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 5-6 minutes) at room temperature.[18][19]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 734 nm).[18]
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.[22]
Methodology:
-
Reagent Preparation: The FRAP working solution is prepared fresh by mixing three stock solutions in a 10:1:1 ratio:
-
Standard Curve: Prepare a series of standards using a known antioxidant, typically ferrous sulfate (FeSO₄).[24]
-
Reaction: Add a small aliquot of the sample, standard, or blank (e.g., 10 µl) to a larger volume of the pre-warmed FRAP working solution (e.g., 220 µl).[22][25]
-
Incubation: Incubate the mixture for a short period (e.g., 4 minutes) at 37°C.[22][24]
-
Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.[22]
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺ concentration. Results are expressed as mM of Fe²⁺ equivalents per liter or gram of sample.
Visualized Workflows and Signaling Pathways
Experimental Assay Workflows
The following diagrams illustrate the generalized workflows for the antioxidant assays described above.
Caption: Generalized workflow for the DPPH free radical scavenging assay.
Caption: Generalized workflow for the ABTS radical cation decolorization assay.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four New Dicaffeoylquinic Acid Derivatives from Glasswort (Salicornia herbacea L.) and Their Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. ohsu.edu [ohsu.edu]
- 11. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. zen-bio.com [zen-bio.com]
- 16. iomcworld.com [iomcworld.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. zen-bio.com [zen-bio.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. ecommons.cornell.edu [ecommons.cornell.edu]
- 25. cosmobiousa.com [cosmobiousa.com]
neuroprotective potential of 1,4-Dicaffeoylquinic acid in neurological disorders
An In-Depth Technical Guide on the Neuroprotective Potential of Dicaffeoylquinic Acids in Neurological Disorders
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. Oxidative stress and chronic neuroinflammation are key pathological drivers in these conditions[1][2][3]. Caffeoylquinic acids (CQAs), particularly dicaffeoylquinic acid (diCQA) isomers, are a class of polyphenolic compounds found in various plants that have garnered substantial interest for their potent antioxidant and anti-inflammatory properties[4][5]. This technical guide provides a comprehensive overview of the neuroprotective potential of diCQAs, with a focus on the available preclinical evidence for isomers such as 1,5-, 3,4-, and 3,5-diCQA as a basis for the therapeutic potential of the broader class, including the less-studied 1,4-Dicaffeoylquinic acid. We consolidate data from in vitro and in vivo studies, detail the underlying molecular mechanisms, present quantitative findings in structured tables, and provide representative experimental protocols to facilitate future research in this promising area of neuropharmacology.
Introduction to Dicaffeoylquinic Acids (diCQAs)
Dicaffeoylquinic acids are esters formed from one molecule of quinic acid and two molecules of caffeic acid[5]. Six different isomers exist, including 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA, which differ in the attachment points of the caffeoyl groups to the quinic acid core[5]. While a significant body of research highlights the neuroprotective effects of the diCQA class, data is predominantly available for the 1,5-, 3,4-, 3,5-, and 4,5-isomers, with a notable lack of specific information on 1,4-diCQA[5]. These compounds are recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects[5]. Their ability to modulate key signaling pathways involved in cellular defense and inflammation makes them compelling candidates for therapeutic development against neurological disorders.
Core Mechanisms of Neuroprotection
The neuroprotective effects of diCQAs are multifactorial, primarily revolving around their ability to counteract oxidative stress and neuroinflammation, two central pillars of neurodegeneration.
Antioxidant Activity via Nrf2/ARE Pathway Activation
A primary mechanism underlying the neuroprotective action of diCQAs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][6]. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like diCQAs, Nrf2 is released from Keap1 and translocates to the nucleus[6]. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis[6][7][8]. This enhanced endogenous antioxidant defense system effectively neutralizes reactive oxygen species (ROS), mitigates oxidative damage, and restores cellular redox homeostasis[2][7].
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9][10]. In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes[9][11]. Studies have shown that diCQAs can suppress this cascade by inhibiting the degradation of IκB-α and preventing the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of downstream inflammatory mediators[11][12].
Anti-Apoptotic and Anti-Amyloidogenic Effects
Beyond antioxidant and anti-inflammatory actions, diCQAs exhibit other crucial neuroprotective functions:
-
Inhibition of Apoptosis: In models of oxidative stress, diCQAs have been shown to reduce the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, thereby preventing programmed cell death[13][14].
-
Modulation of Amyloid-β (Aβ) Toxicity: In the context of Alzheimer's disease (AD), Aβ accumulation is a central pathological hallmark[15]. Several diCQAs have demonstrated the ability to protect against Aβ-induced cytotoxicity[15][16]. They can also attenuate Aβ-induced alterations in tau protein expression and phosphorylation[15]. Interestingly, some studies show that cognitive benefits can occur even without a reduction in the overall Aβ plaque burden, suggesting a mechanism that mitigates downstream toxicity[17]. One study identified 1,3-diCQA as a potent inhibitor of Aβ (1-40) self-aggregation[18].
Preclinical Evidence in Neurological Disorder Models
The therapeutic potential of diCQAs is supported by a growing body of evidence from various in vitro and in vivo experimental models.
In Vitro Studies
Cell-based assays are crucial for elucidating molecular mechanisms and providing initial proof-of-concept for neuroprotective activity.
-
Oxidative Stress Models: In SH-SY5Y human neuroblastoma cells subjected to hydrogen peroxide (H₂O₂)-induced injury, pretreatment with 3,5-diCQA attenuated neuronal death, restored depleted intracellular glutathione levels, and reduced caspase-3 activation[14]. Similarly, various caffeoylquinic acid derivatives protected SH-SY5Y cells from H₂O₂-induced damage, with some derivatives showing an ability to activate endogenous antioxidant enzymes and regulate MAPK and AKT signaling[19].
-
Alzheimer's Disease Models: In PC-12 cells exposed to Aβ peptide, 3,5-diCQA decreased intracellular oxidative stress by 51.3% and increased cell viability up to 2.8-fold compared to controls[20]. In MC65 and SH-SY5Y neuroblastoma cell lines, 1,5-diCQA and isochlorogenic acid A (a diCQA isomer) were highly effective at mitigating Aβ-induced cell death and normalizing pathological changes in tau protein[15].
-
Cerebral Ischemia Models: In primary rat cortical astrocytes subjected to oxygen and glucose deprivation (OGD)/reperfusion, 1,5-diCQA suppressed cell death, reduced ROS production, and prevented glutathione depletion[8]. This effect was mediated by the activation of the Nrf2 pathway, as the protective effects were significantly diminished when Nrf2 was silenced[8].
In Vivo Studies
Animal models provide a more complex physiological system to validate the therapeutic efficacy of diCQAs.
-
Alzheimer's Disease Models: In 5XFAD transgenic mice, a model for familial AD, long-term treatment with caffeoylquinic acid improved recognition memory and ameliorated the loss of mature neurons[17]. This cognitive improvement occurred without a significant reduction in Aβ plaque burden or markers of neuroinflammation, pointing towards a mechanism of neuronal resilience[17].
-
Cerebral Ischemia Models: In a rat model of middle cerebral artery occlusion (MCAO), a derivative of caffeoylquinic acid significantly reduced the infarct size and downregulated markers of oxidative stress, including malondialdehyde and nitric oxide synthase[13]. The treatment also reduced apoptosis in cortical cells[13].
-
Stress-Induced Depression Models: In mice treated with corticosterone to induce a depressive-like state, diCQAs (specifically 3,4- and 3,5-diCQA) reduced depressive behaviors and alleviated memory loss[21][22]. The proposed mechanism involves the reduction of ROS production through the inhibition of monoamine oxidase (MAO) A and B enzymes in neurons and astrocytes[21][22].
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of various diCQA isomers.
Table 1: In Vitro Neuroprotective Efficacy of diCQAs
| Isomer / Compound | Cell Line | Insult / Model | Concentration / Dose | Key Quantitative Results | Reference |
| 3,5-diCQA | PC-12 | Amyloid-β peptide | Not specified | ▲ Cell viability by 2.8-fold▼ Intracellular oxidative stress by 51.3% | [20] |
| 3,5-diCQA | SH-SY5Y | Hydrogen Peroxide | Pretreatment | Attenuated neuronal death and caspase-3 activation; Restored glutathione levels | [14] |
| 1,5-diCQA | Rat Cortical Astrocytes | OGD/Reperfusion | Pretreatment | Suppressed cell death; Reduced ROS production; Prevented glutathione depletion | [8] |
| 1,5-diCQA & IsoA | MC65 & SH-SY5Y | Amyloid-β toxicity | ~750 ng/mL | Mitigated Aβ-induced cell death; Attenuated increase in tau expression | [15][16] |
| 1,3-diCQA | N/A | Aβ (1-40) Aggregation | N/A | Strong binding affinity (KD = 26.7 nM); Disrupted Aβ self-aggregation | [18] |
-
▲: Increase; ▼: Decrease; OGD: Oxygen-Glucose Deprivation; IsoA: Isochlorogenic Acid A.
Table 2: In Vivo Neuroprotective and Anti-inflammatory Efficacy of diCQAs
| Isomer / Compound | Animal Model | Neurological Condition | Dosing Regimen | Key Quantitative Results | Reference |
| Caffeoylquinic Acids | 5XFAD Mice | Alzheimer's Disease | 0.8% CQA diet for 4 months | Improved recognition memory; Ameliorated reduction of mature neurons | [17] |
| MQA (diCQA derivative) | Rat (MCAO model) | Cerebral Ischemia | 7 days prior to MCAO | Significantly reduced infarct size; Downregulated MDA and NOS levels | [13] |
| 3,4- & 3,5-diCQA | Mice (Corticosterone) | Stress-induced Depression | Not specified | Reduced depressive behaviors; Alleviated memory loss by inhibiting MAO | [21][22] |
| 3,4,5-triCQA | Rat (Carrageenan) | Paw Edema (Inflammation) | 50 mg/kg | 88% of indomethacin's activity in inhibiting edema volume | [23] |
-
MQA: 1,5-O-dicaffeoyl-3-O-(4-malic acid methylester)-quinic acid; MCAO: Middle Cerebral Artery Occlusion; MDA: Malondialdehyde; NOS: Nitric Oxide Synthase.
Detailed Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in diCQA research. These protocols are intended as a guide and may require optimization for specific experimental contexts.
In Vitro Neuroprotection Assay (Generalized)
This protocol describes a typical workflow for assessing the protective effects of a test compound (e.g., 1,4-DCQA) against an oxidative insult in a neuronal cell line.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test diCQA isomer or vehicle (DMSO, typically <0.1%). The cells are incubated for a pre-treatment period (e.g., 2 hours).
-
Induction of Injury: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM, is added to the wells (excluding the control group).
-
Incubation: The plates are incubated for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
ROS Detection (DCFH-DA Assay):
-
Following treatment, cells are washed with PBS and incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
The fluorescence intensity (excitation 485 nm, emission 535 nm) is measured to quantify intracellular ROS levels.
-
-
Statistical Analysis: Data are presented as mean ± standard deviation (SD). Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
In Vivo Cerebral Ischemia Model (Generalized)
This protocol outlines a representative workflow for evaluating a diCQA isomer in a rat model of stroke.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Drug Administration: Rats are randomly divided into groups: Sham, MCAO + Vehicle, and MCAO + diCQA. The diCQA is administered orally (e.g., 50 mg/kg/day) for 7 consecutive days prior to surgery.
-
Middle Cerebral Artery Occlusion (MCAO) Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Sham-operated animals undergo the same procedure without the suture insertion.
-
-
Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological function on a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the animals and perfuse the brains.
-
Section the brains into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Healthy tissue stains red, while the infarcted area remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure levels of oxidative stress markers (MDA), antioxidant enzymes (SOD, GPx), and inflammatory cytokines (TNF-α, IL-1β) via ELISA or Western blot.
-
Statistical Analysis: Use ANOVA to compare data between groups. A p-value < 0.05 is considered statistically significant.
Conclusion and Future Directions
The available preclinical evidence strongly supports the neuroprotective potential of the dicaffeoylquinic acid class of compounds in models of various neurological disorders, including Alzheimer's disease, cerebral ischemia, and stress-induced depression. The primary mechanisms of action involve the potent activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway.
However, a significant research gap exists concerning the 1,4-diCQA isomer specifically. Future research should prioritize:
-
Isolation and Characterization: Focused studies to isolate or synthesize pure 1,4-diCQA to enable direct evaluation of its neuroprotective properties.
-
Head-to-Head Isomer Comparison: Comprehensive studies comparing the relative potency and efficacy of all six diCQA isomers across different neurological models to identify lead candidates.
-
Pharmacokinetic and Bioavailability Studies: Investigation into the absorption, distribution, metabolism, and excretion (ADME) profiles of diCQAs to understand their ability to cross the blood-brain barrier and engage central targets.
-
Chronic Disease Models: Evaluation of long-term diCQA administration in more slowly progressing models of neurodegeneration.
References
- 1. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]
- 2. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment with MQA, a Derivative of Caffeoylquinic Acid, Provides Neuroprotective Effects against Cerebral Ischemia Through Suppression of the p38 Pathway and Oxidative Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caffeoylquinic acids in Centella asiatica protect against amyloid-β toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caffeoylquinic Acid Mitigates Neuronal Loss and Cognitive Decline in 5XFAD Mice Without Reducing the Amyloid-β Plaque Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dicaffeoylquinic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dicaffeoylquinic acids alleviate memory loss via reduction of oxidative stress in stress-hormone-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of 1,4-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a naturally occurring phenolic compound found in various plants. It belongs to the family of dicaffeoylquinic acids (diCQAs), which are esters of caffeic acid and quinic acid.[1][2] 1,4-DCQA has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-inflammatory and antiviral properties. Notably, it has been identified as an inhibitor of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) production and a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[3][4][5][] This document provides an overview of a generalized chemical synthesis approach for 1,4-DCQA, purification methods, and a summary of related quantitative data for its isomers, alongside diagrams illustrating a potential synthesis workflow and a key signaling pathway modulated by 1,4-DCQA.
It is important to note that while general synthetic strategies for caffeoylquinic acids are established, a detailed, step-by-step protocol with specific yields for the total synthesis of this compound is not extensively documented in publicly available literature. The protocols and data presented herein are based on the synthesis of its isomers and related compounds.
Data Presentation: Synthesis of Dicaffeoylquinic Acid Isomers
Quantitative data for the chemical synthesis of specific dicaffeoylquinic acid isomers is limited. However, the following table summarizes reported yields for the synthesis of related monocaffeoylquinic acid isomers, which provides context for the potential efficiency of the esterification and deprotection steps involved.
| Compound | Starting Materials | Key Synthesis Steps | Overall Yield (%) | Reference |
| 1-Caffeoylquinic acid | Quinic acid, Caffeoyl chloride | Protection, Esterification, Deprotection | 41 | [7] |
| 4-Caffeoylquinic acid | Quinic acid derivative | Selective Esterification, Hydrolysis | 36 | [7] |
| 5-Caffeoylquinic acid | Quinic acid derivative | Selective Esterification, Hydrolysis | 60 | [7] |
| Methyl Caffeate | Caffeic acid, Methanol | Esterification (PTSA catalyst) | 84 | [8] |
Experimental Protocols
The following sections outline a generalized, multi-step protocol for the chemical synthesis of this compound, based on established methods for its isomers.
Part 1: Protection of Quinic Acid
The selective protection of the hydroxyl groups of quinic acid is a critical step to ensure the regioselective esterification at the C1 and C4 positions.
Materials:
-
D-(-)-Quinic acid
-
2,2-Dimethoxypropane or other suitable protecting agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-(-)-Quinic acid in anhydrous DMF.
-
Add the protecting agent (e.g., 2,2-dimethoxypropane) and a catalytic amount of an acid catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting protected quinic acid derivative by silica gel column chromatography to isolate the desired isomer with free hydroxyl groups at the C1 and C4 positions. The choice of protecting group and reaction conditions will determine the selectively protected intermediate.
Part 2: Preparation of Activated Caffeic Acid
To facilitate the esterification, caffeic acid is typically converted to a more reactive derivative, such as an acyl chloride. The hydroxyl groups of caffeic acid must first be protected.
Materials:
-
Caffeic acid
-
Protecting agent (e.g., acetic anhydride or a silylating agent)
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous DMF (catalytic amount)
Procedure:
-
Protect the two phenolic hydroxyl groups of caffeic acid using a suitable protecting agent (e.g., acetylation with acetic anhydride).
-
Dissolve the protected caffeic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride or oxalyl chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude protected caffeoyl chloride. This derivative is typically used immediately in the next step.
Part 3: Esterification
The protected quinic acid is reacted with the activated caffeic acid derivative to form the dicaffeoylquinic acid backbone.
Materials:
-
Protected quinic acid from Part 1
-
Protected caffeoyl chloride from Part 2
-
Anhydrous pyridine or other suitable base
-
Anhydrous DCM
Procedure:
-
Dissolve the protected quinic acid in anhydrous DCM and cool to 0 °C.
-
Add anhydrous pyridine.
-
Slowly add a solution of the protected caffeoyl chloride in anhydrous DCM.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fully protected this compound.
Part 4: Deprotection
The final step is the removal of all protecting groups to yield the target compound, this compound.
Materials:
-
Fully protected this compound from Part 3
-
Deprotection reagent (e.g., trifluoroacetic acid for acid-labile groups, or a base for base-labile groups)
-
Solvent (e.g., DCM, methanol)
Procedure:
-
Dissolve the protected this compound in a suitable solvent.
-
Add the deprotection reagent and stir the reaction at room temperature. The choice of reagent and conditions depends on the protecting groups used.[9]
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the final product, this compound, using a suitable method such as preparative HPLC.
Part 5: Purification and Characterization
High-performance liquid chromatography (HPLC) is a common method for the purification and analysis of dicaffeoylquinic acid isomers.[10][11][12]
Instrumentation and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing a small amount of acid (e.g., 0.1% formic acid).
-
Detection: UV detector at a wavelength suitable for caffeoyl derivatives (e.g., 325 nm).
-
Characterization: The purified this compound should be characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Mandatory Visualizations
References
- 1. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1211237A1 - A one pot process for the preparation of caffeic acid ester derivatives - Google Patents [patents.google.com]
- 3. This compound | 1182-34-9 | FD157794 [biosynth.com]
- 4. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology [mdpi.com]
- 5. This compound | CAS:1182-34-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protection and Deprotection [cem.com]
- 10. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 1,4-Dicaffeoylquinic Acid Using High-Performance Liquid Chromatography (HPLC)
[AN-HPLC-001]
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1,4-Dicaffeoylquinic acid in various sample matrices. The described protocol is applicable to researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and selectivity. This document provides comprehensive experimental protocols, system suitability criteria, method validation procedures, and illustrative data.
Introduction
This compound (1,4-DCQA) is a naturally occurring phenolic compound found in various plants and is known for its diverse biological activities.[1][2] Accurate quantification of 1,4-DCQA is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This application note presents a reliable HPLC method developed and validated for this purpose.
Physicochemical Properties of this compound
-
Molecular Formula: C₂₅H₂₄O₁₂[3]
-
Molecular Weight: 516.45 g/mol [3][]
-
Chemical Structure:
-
IUPAC Name: 1,4-bis[[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid[3]
-
-
UV Absorbance Maxima (λmax): Approximately 220, 246, and 330 nm.[2] For quantitative analysis, the wavelength of 330 nm is recommended for better selectivity.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with Autosampler and UV/DAD Detector |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 15-25% B; 10-25 min: 25-40% B; 25-30 min: 40-15% B; 30-35 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm |
| Run Time | 35 minutes |
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to fall within the calibration curve range.
System Suitability Testing
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
-
Linearity: Analyze the calibration standards at six concentration levels (1-100 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.
Data Presentation
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 75.8 |
| 10 | 151.5 |
| 25 | 378.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy Data (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.95 | 99.0 |
| 25 | 25.15 | 100.6 |
| 75 | 74.25 | 99.0 |
| Mean Recovery | 99.5 |
Table 3: Precision Data
| Precision Type | RSD (%) of Peak Area | RSD (%) of Retention Time |
| Repeatability (Intra-day) | 0.85 | 0.32 |
| Intermediate Precision (Inter-day) | 1.21 | 0.45 |
Visualizations
Caption: Experimental workflow for 1,4-DCQA quantification.
Caption: HPLC method validation workflow.
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound. The detailed protocols and validation data demonstrate the suitability of this method for routine analysis in research and quality control laboratories.
References
Application Note: High-Resolution LC-MS/MS for the Definitive Identification of 1,4-Dicaffeoylquinic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the unambiguous identification and differentiation of 1,4-dicaffeoylquinic acid (1,4-diCQA) from its five positional isomers. Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds with significant therapeutic potential, and accurate isomer identification is critical for structure-activity relationship studies and drug development. This protocol provides a comprehensive workflow, from sample preparation to data analysis, leveraging the unique fragmentation patterns of each isomer for their confident identification.
Introduction
Dicaffeoylquinic acids are esters of caffeic acid and quinic acid, with six possible positional isomers: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA. These isomers often co-exist in natural product extracts and exhibit distinct biological activities. Therefore, a reliable analytical method to distinguish between them is paramount. This compound, in particular, has demonstrated unique fragmentation behavior under MS/MS conditions, which can be exploited for its specific identification.[1][2] This application note provides a detailed protocol for the chromatographic separation and mass spectrometric identification of all six diCQA isomers, with a special focus on the characteristic fragmentation of 1,4-diCQA.
Experimental Protocols
Sample Preparation
A generic protocol for the extraction of dicaffeoylquinic acids from plant material is provided below. This may need to be optimized based on the specific matrix.
-
Lyophilization and Grinding: Lyophilize the plant material to dryness and grind into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonciate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the pooled supernatant to dryness under reduced pressure at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
Liquid Chromatography
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is recommended for the separation of diCQA isomers.
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | % B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 30 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 30°C Injection Volume: 5 µL
Mass Spectrometry
Mass Spectrometer: A tandem quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is suitable.
Ionization Mode: Negative Electrospray Ionization (ESI-)
Key MS Parameters:
| Parameter | Setting |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MS/MS Analysis:
-
Precursor Ion: m/z 515.1 [M-H]⁻ for all diCQA isomers.
-
Product Ion Scanning: Acquire product ion spectra for the precursor ion at m/z 515.1.
-
Collision Energy: Utilize a range of collision energies (e.g., 15-30 eV) to observe the characteristic fragmentation patterns of each isomer. The optimal collision energy should be determined empirically on the instrument being used.
Data Presentation
The identification of diCQA isomers is based on their unique MS/MS fragmentation patterns. The deprotonated molecule [M-H]⁻ at m/z 515 is the precursor ion for all isomers. The primary fragmentation involves the loss of a caffeoyl group, resulting in a product ion at m/z 353. The relative abundance of this and other key fragment ions is crucial for isomer differentiation.
Table 1: Key MS/MS Fragment Ions and Their Relative Abundance for the Identification of Dicaffeoylquinic Acid Isomers.
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) and their Characteristic Relative Abundance |
| 1,3-diCQA | 515.1 | 353 (base peak), 191, 179, 173 |
| 1,4-diCQA | 515.1 | 353 (abundant), 299 (characteristic), 191, 179, 173 (often the base peak in MS³)[1][2] |
| 1,5-diCQA | 515.1 | 353 (base peak), 191, 179, 173 |
| 3,4-diCQA | 515.1 | 353 (base peak), 191, 179, 173 (abundant) |
| 3,5-diCQA | 515.1 | 353 (base peak), 191 (more abundant than in 3,4- and 4,5-isomers), 179, 173 |
| 4,5-diCQA | 515.1 | 353 (base peak), 191, 179, 173 (abundant) |
Note: Relative abundances can vary depending on the instrument and collision energy. This table provides a general guide for isomer differentiation. The distinctive fragmentation of this compound involves the elimination of the C1 caffeoyl residue, followed by repeated dehydrations leading to the aromatization of the quinic acid moiety and its decarboxylation.[1][2]
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS identification of this compound isomers.
Caption: Logical relationship for the identification of this compound based on its unique fragmentation.
References
Application Note: Accurate Quantification of 1,4-Dicaffeoylquinic Acid in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a naturally occurring polyphenolic compound found in various plants and is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] As interest in its therapeutic potential grows, the need for accurate and reliable quantification of 1,4-DCQA in complex biological matrices such as plasma and serum is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the accurate quantification of 1,4-DCQA in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol includes a robust sample preparation method, optimized chromatographic conditions, and mass spectrometric parameters.
Quantitative Data Summary
The following table summarizes quantitative data for dicaffeoylquinic acid isomers in rat plasma, providing a reference for expected concentration ranges and analytical method performance.
| Biological Matrix | Analyte | Concentration Range (ng/mL) | Analytical Method | Recovery (%) | Precision (RSD%) | Reference |
| Rat Plasma | 3,4-Dicaffeoylquinic acid | 10.6 - 1060.0 | HPLC-MS/MS | ~80 | <15 | [3] |
| Rat Plasma | 1,5-Dicaffeoylquinic acid | 19.2 - 1920.0 | HPLC-MS/MS | ~80 | <15 | [3] |
| Rat Plasma | 3,5-Dicaffeoylquinic acid | 14.0 - 2900.0 | HPLC-MS/MS | ~80 | <15 | [3] |
| Rat Plasma | 4,5-Dicaffeoylquinic acid | 9.7 - 970.0 | HPLC-MS/MS | ~80 | <15 | [3] |
Experimental Protocols
This section details the materials and methods for the quantification of this compound in plasma or serum samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (plasma/serum)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from plasma and serum samples prior to LC-MS analysis.[3][4][5]
-
Thawing: If frozen, thaw the plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. The 3:1 ratio of acetonitrile to sample is effective for protein precipitation.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.
-
Transfer: Transfer the final sample to an autosampler vial for UPLC-MS/MS analysis.
Experimental workflow for sample preparation.
UPLC-MS/MS Analysis
This method is adapted from established protocols for the analysis of dicaffeoylquinic acid isomers.[3][6]
-
Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm) is suitable for the separation of these compounds.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for the analysis of phenolic compounds.[6]
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For dicaffeoylquinic acids, the precursor ion is typically around m/z 515.[7][8][9]
Signaling Pathway Involvement
Dicaffeoylquinic acids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[10][11] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like TNF-α.
1,4-DCQA inhibits inflammatory pathways.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate quantification of this compound in complex biological samples. The described sample preparation method and UPLC-MS/MS parameters offer a robust and sensitive approach for researchers in pharmacology and drug development. The provided quantitative data and information on the compound's mechanism of action further support its investigation as a potential therapeutic agent.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. btrc-charity.org [btrc-charity.org]
- 6. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized In Vitro Assay Protocols for 1,4-Dicaffeoylquinic Acid: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a member of the dicaffeoylquinic acid (DCQA) class of polyphenolic compounds.[1] These compounds are esters of caffeic acid and quinic acid and are found in various plants.[1] DCQAs are recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] Specifically, 1,4-DCQA has been identified as a phenylpropanoid from Xanthii fructus and has been noted for its potential to inhibit the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). While the broader class of DCQAs is widely studied, there is a notable lack of extensive research and specific quantitative data for the 1,4-isomer in comparison to other isomers such as 3,5-DCQA and 4,5-DCQA.[1]
This document provides a compilation of standardized in vitro assay protocols that are suitable for the investigation of the biological activities of this compound. The methodologies detailed herein are established and widely used for assessing the antioxidant, anti-inflammatory, and cytotoxic properties of natural compounds.
Data Presentation
| Assay Type | Target/Endpoint | Test System | IC50/EC50 (µM) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Acellular | Data not available | |
| ABTS Radical Scavenging | Acellular | Data not available | ||
| Anti-inflammatory Activity | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Data not available | |
| TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | Data not available | ||
| IL-6 Production | LPS-stimulated RAW 264.7 Macrophages | Data not available | ||
| Cytotoxicity | Cell Viability | Various Cell Lines | Data not available | |
| Neuroprotection | Oxidative Stress-Induced Cell Death | Neuronal Cell Lines (e.g., SH-SY5Y) | Data not available |
Experimental Protocols
The following protocols are standardized methods for evaluating the bioactivities of phenolic compounds like this compound.
Antioxidant Activity Assays
This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well microplate, add 100 µL of various concentrations of the 1,4-DCQA solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain the solvent and DPPH solution without the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 1,4-DCQA.
This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the this compound solution.
-
In a 96-well microplate, add 20 µL of the 1,4-DCQA solution to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity Assays in Cell Culture
The murine macrophage cell line RAW 264.7 is commonly used to screen for anti-inflammatory activity.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group should not be stimulated with LPS.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant for subsequent analysis of inflammatory mediators.
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Collect 50 µL of the cell culture supernatant from each well of the treated plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in the cell culture supernatant.
Protocol:
-
Use a commercial ELISA kit for the specific cytokine (e.g., mouse TNF-α or IL-6).
-
Follow the manufacturer's instructions for the assay procedure.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-conjugated secondary antibody, and finally a substrate for color development.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and treat them with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Mandatory Visualizations
Signaling Pathways
Dicaffeoylquinic acids have been suggested to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of 1,4-DCQA.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols for 1,4-Dicaffeoylquinic Acid in Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a member of the dicaffeoylquinic acid (DCQA) class of polyphenolic compounds. These compounds are naturally occurring esters of caffeic acid and quinic acid. Various isomers of DCQA have demonstrated significant neuroprotective properties in preclinical studies, positioning them as promising candidates for the development of therapeutics for neurodegenerative diseases.[1][2] The neuroprotective effects of DCQAs are largely attributed to their antioxidant and anti-inflammatory activities.[1][2]
These application notes provide a comprehensive overview of the use of 1,4-DCQA in neuronal cell culture experiments, drawing upon the established methodologies and findings from studies on closely related DCQA isomers. The protocols detailed below are intended to serve as a guide for investigating the neuroprotective potential of 1,4-DCQA against various neuronal insults.
Key Applications in Neuronal Cell Culture
-
Neuroprotection against Oxidative Stress: Investigate the ability of 1,4-DCQA to protect neuronal cells from damage induced by oxidative stressors such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ).[3][4]
-
Anti-neuroinflammatory Activity: Assess the potential of 1,4-DCQA to mitigate inflammatory responses in neuronal and microglial cell cultures stimulated with pro-inflammatory agents like lipopolysaccharide (LPS).[5]
-
Modulation of Apoptotic Pathways: Examine the effect of 1,4-DCQA on key regulators of apoptosis, such as caspase-3 activity and the expression of Bcl-2 family proteins, in response to neurotoxic stimuli.[4][6]
-
Investigation of Signaling Pathways: Elucidate the molecular mechanisms underlying the neuroprotective effects of 1,4-DCQA, with a particular focus on the PI3K/Akt signaling pathway.[6][7]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on various DCQA isomers, which can be used as a starting point for designing experiments with 1,4-DCQA.
Table 1: Effective Concentrations of DCQA Isomers in Neuronal Cell Protection
| DCQA Isomer | Cell Line | Neurotoxic Insult | Effective Concentration Range (µM) | Observed Effect | Reference |
| 1,5-DCQA | Primary Cortical Neurons | Amyloid β (1-42) (40 µM) | 1 - 20 | Increased cell viability | [6] |
| 3,5-DCQA | PC-12 | Amyloid β peptide | 10 - 100 | Increased cell viability, Reduced oxidative stress | [8] |
| 3,5-DCQA | SH-SY5Y | Hydrogen Peroxide | 1 - 10 | Attenuated neuronal death and caspase-3 activation | [4] |
| 4,5-DCQA | SH-SY5Y | Hydrogen Peroxide | Not Specified | Protection against H₂O₂-induced injury | [3] |
| 3,4- & 3,5-DCQA | Primary Neurons | Corticosterone | Not Specified | Protected against neuronal atrophy | [9] |
Table 2: Effects of DCQA Isomers on Key Biomarkers
| DCQA Isomer | Cell Line | Biomarker | Method | Result | Reference |
| 1,5-DCQA | Primary Cortical Neurons | p-Akt / Akt | Western Blot | Increased phosphorylation | [6] |
| 1,5-DCQA | Primary Cortical Neurons | Bcl-2 / Bax | Western Blot | Increased ratio | [6] |
| 3,5-DCQA | PC-12 | Intracellular ROS | DCFH-DA Assay | Decreased by 51.3% | [8] |
| 3,5-DCQA | SH-SY5Y | Caspase-3 Activity | Assay Kit | Decreased | [4] |
| 4,5-DCQA | RAW264.7 | Nitric Oxide (NO) | Griess Reagent | Decreased production | [10] |
| 4,5-DCQA | RAW264.7 | p-p65 (NF-κB) | Western Blot | Decreased phosphorylation | [10] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of 1,4-DCQA against Oxidative Stress
This protocol outlines the procedure for evaluating the ability of 1,4-DCQA to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity using the MTT assay.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC-12, or primary neurons)
-
Cell culture medium and supplements
-
This compound (1,4-DCQA)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
-
1,4-DCQA Pre-treatment: Prepare various concentrations of 1,4-DCQA in cell culture medium. Remove the existing medium from the wells and add the 1,4-DCQA-containing medium. Incubate for 2 to 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. After the pre-treatment incubation, remove the 1,4-DCQA-containing medium and expose the cells to the H₂O₂ solution for a predetermined duration (e.g., 4-6 hours). Include a vehicle control group (no H₂O₂) and a positive control group (H₂O₂ only).
-
MTT Assay: a. After H₂O₂ exposure, remove the medium and wash the cells with PBS. b. Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C. c. Remove the MTT solution and add DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Experimental workflow for assessing the neuroprotective effects of 1,4-DCQA.
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol describes the investigation of the effect of 1,4-DCQA on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Neuronal cells
-
1,4-DCQA
-
Neurotoxic agent (e.g., Aβ, H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or culture dishes. Treat the cells with 1,4-DCQA and/or the neurotoxic agent as described in Protocol 1.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Proposed signaling pathway for the neuroprotective effects of 1,4-DCQA.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of 1,4-DCQA in neuronal cell culture experiments.
Logical flow of experiments to investigate 1,4-DCQA's neuroprotective effects.
Conclusion
This compound holds considerable promise as a neuroprotective agent. The protocols and data presented here, extrapolated from research on related DCQA isomers, provide a solid foundation for researchers to explore the therapeutic potential of 1,4-DCQA in models of neurodegenerative diseases. Further investigation is warranted to delineate the specific activities and mechanisms of this particular isomer.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,5-dicaffeoylquinic acid protects primary neurons from amyloid β 1-42-induced apoptosis via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 8. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicaffeoylquinic acids alleviate memory loss via reduction of oxidative stress in stress-hormone-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 1,4-Dicaffeoylquinic Acid in Preclinical Models of Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is the interplay between oxidative stress and neuroinflammation. Dicaffeoylquinic acids (diCQAs), a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential neuroprotective properties. While several isomers of diCQA have been investigated, this document focuses on the emerging potential of 1,4-Dicaffeoylquinic acid (1,4-diCQA) as a therapeutic agent in preclinical models of neurodegeneration. Although research on this specific isomer is less extensive than on others like 3,5-diCQA or 1,5-diCQA, its known anti-inflammatory and antioxidant properties make it a compelling candidate for further investigation.[1][2]
This document provides an overview of the hypothesized mechanisms of action of 1,4-diCQA, relevant preclinical models for its evaluation, and detailed protocols for key in vitro experiments.
Hypothesized Mechanism of Action of this compound
Based on the known biological activities of 1,4-diCQA and related isomers, its neuroprotective effects are likely mediated through a combination of antioxidant and anti-inflammatory pathways.[1][2] The proposed mechanism involves the mitigation of cellular stressors that are central to neurodegenerative processes.
A key hypothesized pathway is the modulation of inflammatory responses. 1,4-diCQA has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in response to lipopolysaccharide (LPS) stimulation.[2] This suggests an ability to interfere with inflammatory cascades that contribute to neuronal damage. Furthermore, the general antioxidant properties of diCQAs suggest that 1,4-diCQA likely aids in the neutralization of reactive oxygen species (ROS), thus protecting neurons from oxidative damage.[3][4]
Preclinical Models for Investigation
The neuroprotective effects of 1,4-diCQA can be assessed using a variety of established in vitro and in vivo models of neurodegeneration.
In Vitro Models:
-
Human Neuroblastoma SH-SY5Y Cells: This is a widely used and well-characterized cell line in neurodegeneration research.[5][6] These cells can be differentiated into a more neuron-like phenotype, making them suitable for studying neuronal responses.
-
Primary Neuronal Cultures: These cultures, derived from rodent brains, provide a more physiologically relevant model for studying neuroprotection, though they are more complex to maintain.
-
Neurotoxicity Induction:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce oxidative stress and neuronal cell death.[7]
-
Neuroinflammation: Lipopolysaccharide (LPS) can be used to stimulate an inflammatory response in co-cultures with microglia or in neuronal cells themselves.[8]
-
Amyloid-β (Aβ) Toxicity: Aggregated Aβ peptides can be applied to cells to model key aspects of Alzheimer's disease pathology.[9]
-
α-Synuclein Toxicity: Pre-formed fibrils of α-synuclein can be used to model aspects of Parkinson's disease.
-
In Vivo Models:
-
Rodent Models of Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 5XFAD, APP/PS1) develop age-dependent Aβ pathology and cognitive deficits.
-
Rodent Models of Parkinson's Disease: Neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA are used to induce dopaminergic neuron loss and motor deficits in rodents.[10]
-
Rodent Models of Neuroinflammation: Intraperitoneal or intracerebroventricular injection of LPS can be used to induce a systemic or central inflammatory response, respectively, leading to cognitive impairment.[8]
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dicaffeoylquinic acid | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Dicaffeoylquinic acids alleviate memory loss via reduction of oxidative stress in stress-hormone-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pretreatment of SH-SY5Y cells with dicaffeoylquinic acids attenuates the reduced expression of nicotinic receptors, elevated level of oxidative stress and enhanced apoptosis caused by β-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validated and New Experimental Models of Neurodegeneration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caffeoylquinic acids in Centella asiatica protect against amyloid-β toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
Application Notes and Protocols for 1,4-Dicaffeoylquinic Acid in Oncological Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a polyphenolic compound belonging to the family of dicaffeoylquinic acids (DCQAs), which are esters of caffeic acid and quinic acid. While the anti-cancer properties of several DCQA isomers, such as 1,3-DCQA, 3,5-DCQA, and 4,5-DCQA, are increasingly being documented, specific research on the oncological applications of this compound is currently limited. However, its known biological activities, particularly its anti-inflammatory and antioxidant effects, suggest a strong potential for its use in cancer research and drug development. This document provides an overview of the potential applications of 1,4-DCQA in oncology, based on its known mechanisms and by drawing parallels with closely related and well-studied DCQA isomers. Detailed protocols for key experiments are also provided to guide researchers in their investigations.
Potential Oncological Applications of this compound
Based on its known biological activities and the established anti-cancer effects of other DCQA isomers, 1,4-DCQA is a promising candidate for investigation in the following areas of oncological research:
-
Anti-inflammatory Effects in the Tumor Microenvironment: Chronic inflammation is a key driver of cancer progression. 1,4-DCQA is known to inhibit the production of the pro-inflammatory cytokine TNF-α.[1] This activity could be leveraged to modulate the tumor microenvironment, potentially reducing inflammation-driven tumor growth and metastasis. The inhibition of NF-κB, a central regulator of inflammation, is a common mechanism for DCQAs and a plausible avenue of investigation for 1,4-DCQA.[2]
-
Antioxidant and Mitigation of Oxidative Stress: Cancer cells often exhibit high levels of oxidative stress, which can paradoxically support their survival and proliferation. As a potent antioxidant, 1,4-DCQA could modulate the redox status of cancer cells, potentially sensitizing them to other therapies or inhibiting their growth.[3]
-
Induction of Apoptosis: A hallmark of cancer is the evasion of programmed cell death or apoptosis. Other DCQA isomers have been shown to induce apoptosis in cancer cells through the activation of caspase cascades.[2] Investigating the pro-apoptotic potential of 1,4-DCQA in various cancer cell lines is a critical area for future research.
-
Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest: The anti-proliferative effects of DCQAs have been demonstrated in various cancer types, including prostate and breast cancer, often through the induction of cell cycle arrest.[4] Screening 1,4-DCQA for its ability to halt cancer cell proliferation would be a primary step in evaluating its anti-cancer efficacy.
Quantitative Data on Dicaffeoylquinic Acids in Oncological Research
While specific quantitative data for 1,4-DCQA in cancer studies is not yet widely available, the following table summarizes the inhibitory concentrations (IC50) of other DCQA isomers in various cancer cell lines, providing a valuable reference for designing experiments with 1,4-DCQA.
| DCQA Isomer | Cancer Cell Line | Assay | IC50 Value | Reference |
| 4,5-Dicaffeoylquinic Acid | DU-145 (Prostate) | Cell Viability (MTT) | 5 µM | [4] |
| 1,3-Dicaffeoylquinic Acid | MCF-7 (Breast) | Cell Proliferation (MTT) | < 300 µM | [5] |
| 3,5-Dicaffeoylquinic Acid | MCF-7 (Breast) | Cell Proliferation (MTT) | < 300 µM | [5] |
| 1,3-Dicaffeoylquinic Acid | MDA-MB-231 (Breast) | Cell Proliferation (MTT) | < 300 µM | [5] |
| 3,5-Dicaffeoylquinic Acid | MDA-MB-231 (Breast) | Cell Proliferation (MTT) | < 300 µM | [5] |
Key Signaling Pathways in DCQA-Mediated Anti-Cancer Effects
Research on various DCQA isomers has identified several key signaling pathways that are modulated to exert anti-cancer effects. These pathways represent important targets for investigation when studying 1,4-DCQA.
-
NF-κB Signaling Pathway: Dicaffeoylquinic acids have been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[2] This is a critical pathway to investigate for 1,4-DCQA's potential anti-cancer activity.
Caption: Proposed inhibition of the NF-κB signaling pathway by 1,4-DCQA.
-
JAK/PI3K/Akt Signaling Pathway: The 1,3-DCQA isomer has been found to suppress breast cancer cell proliferation and metastasis by targeting the JAK/PI3K/Akt pathway.[6] This pathway is crucial for cell growth, survival, and proliferation, making it a key area of interest for 1,4-DCQA research.
Caption: Potential inhibition of the JAK/PI3K/Akt pathway by 1,4-DCQA.
-
Apoptosis Pathway (Caspase Activation): Dicaffeoylquinic acids can induce apoptosis by activating initiator caspases like caspase-8, which in turn cleave and activate executioner caspases such as caspase-3.[2]
Caption: Induction of apoptosis via caspase activation by 1,4-DCQA.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer activity of this compound.
4.1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of 1,4-DCQA on cancer cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dicaffeoylquinic acids in Yerba mate (Ilex paraguariensis St. Hilaire) inhibit NF-κB nucleus translocation in macrophages and induce apoptosis by activating caspases-8 and -3 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of Prostate Cancer Cells by 4,5-Dicaffeoylquinic Acid through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dicaffeoylquinic acid targeting 14-3-3 tau suppresses human breast cancer cell proliferation and metastasis through IL6/JAK2/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 1,4-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a naturally occurring polyphenolic compound found in various plants, exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[][2][3] Its potential therapeutic applications are of significant interest in preclinical research. However, a primary challenge in conducting in vivo studies with 1,4-DCQA is its poor aqueous solubility, which can limit its bioavailability and complicate consistent administration.
These application notes provide detailed methods and protocols for the formulation of this compound for in vivo administration in animal models. The following sections offer strategies to enhance solubility and ensure stable and reproducible dosing for both oral and parenteral routes.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of 1,4-DCQA is essential for developing appropriate formulations.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₁₂ | [4] |
| Molecular Weight | 516.45 g/mol | [] |
| CAS Number | 1182-34-9 | [5] |
| Appearance | Solid | [4] |
| Aqueous Solubility | < 1 mg/mL | - |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
Formulation Strategies for In Vivo Administration
Given its poor water solubility, direct administration of 1,4-DCQA in aqueous vehicles is not feasible for achieving consistent and effective in vivo concentrations. The following are recommended formulation approaches.
Oral Administration: Suspension Formulation
For oral gavage, a uniform suspension is a common and effective method for administering poorly soluble compounds. Methylcellulose is a widely used suspending agent that increases the viscosity of the vehicle, preventing the rapid sedimentation of the active compound.[6][7]
Protocol for a 1% Methylcellulose Suspension
This protocol is designed to prepare a stock solution of 1% methylcellulose, which can then be used to suspend 1,4-DCQA at the desired concentration.
Materials:
-
Methylcellulose (e.g., 4000 cP)
-
Distilled water
-
This compound powder
-
Hot plate and magnetic stirrer
-
Graduated cylinders and beakers
-
Scale
Procedure:
-
Prepare 1% Methylcellulose Solution:
-
Heat approximately one-fifth of the final desired volume of distilled water to boiling.
-
Remove the water from the heat and add the calculated amount of methylcellulose powder while stirring to wet the particles thoroughly.
-
Allow the mixture to stand for 15-20 minutes.
-
Add the remaining volume of cold distilled water while continuously stirring with a magnetic stirrer.
-
Continue stirring until a clear, homogenous, and viscous solution is formed.
-
-
Prepare the 1,4-DCQA Suspension:
-
Weigh the required amount of 1,4-DCQA powder for the desired final concentration (e.g., 5, 10, 25, or 50 mg/kg, considering the dosing volume for the animal model).
-
Gradually add the 1% methylcellulose solution to the 1,4-DCQA powder while triturating in a mortar or vortexing in a tube to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
Note: This suspension should be prepared fresh daily and stirred continuously before and during administration to ensure dose uniformity.
-
Example Dosing Calculation for a 25 g Mouse at 20 mg/kg:
-
Dose = 20 mg/kg * 0.025 kg = 0.5 mg
-
If the dosing volume is 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration of the suspension is 2 mg/mL.
Parenteral Administration: Co-Solvent Formulation
For intravenous (IV) or intraperitoneal (IP) injections, 1,4-DCQA must be fully dissolved to prevent embolism and ensure accurate dosing. A co-solvent system is a standard approach for solubilizing hydrophobic compounds for parenteral use.[8][9] A common vehicle consists of Dimethyl sulfoxide (DMSO), a surfactant like Tween 80, and a physiologically compatible carrier such as saline or corn oil.[8][9]
Protocol for a DMSO/Tween 80/Saline Co-Solvent Vehicle
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare the Stock Solution:
-
Dissolve the desired amount of 1,4-DCQA in a minimal volume of DMSO. Ensure complete dissolution. Gentle warming and vortexing can aid this process.
-
-
Prepare the Final Formulation:
-
In a sterile tube, add the required volume of Tween 80.
-
Add the 1,4-DCQA stock solution in DMSO to the Tween 80 and mix thoroughly.
-
Slowly add the sterile saline to the DMSO/Tween 80 mixture while vortexing to prevent precipitation of the compound.
-
Note: The final concentration of DMSO should be kept as low as possible (ideally under 10% of the final injection volume) to minimize potential toxicity.[10] The final formulation should be a clear solution. If any precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
-
Example Formulation Ratios (v/v/v):
-
5% DMSO, 10% Tween 80, 85% Saline: This is a common starting point for many preclinical studies.
-
10% DMSO, 20% Tween 80, 70% Saline: For compounds that are more difficult to solubilize.
Quantitative Data from In Vivo Studies with Dicaffeoylquinic Acids
While specific formulation details for 1,4-DCQA are not extensively published, studies on its isomers provide insights into effective dosages.
| Dicaffeoylquinic Acid Isomer | Animal Model | Route of Administration | Doses Administered | Therapeutic Area Investigated | Reference |
| 4,5-Dicaffeoylquinic Acid | Rat | Oral | 5, 10, and 20 mg/kg | Anti-inflammatory | [11] |
| 3,5-, 3,4-, and 4,5-Dicaffeoylquinic Acids | Rat | Not specified | 25 and 50 mg/kg | Anti-inflammatory | [12][13] |
| 1,5-Dicaffeoylquinic Acid | Rat | Intravenous | 160 mg/kg | Pharmacokinetics | [14] |
Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vivo Formulation and Administration
The following diagram illustrates a typical workflow for preparing and administering 1,4-DCQA formulations for in vivo studies.
Workflow for 1,4-DCQA formulation and in vivo administration.
Signaling Pathways Modulated by Dicaffeoylquinic Acids
Dicaffeoylquinic acids have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, primarily the NF-κB and Nrf2 pathways.[15][16]
NF-κB Signaling Pathway Inhibition
1,4-DCQA has been reported to inhibit the production of TNF-α, a key inflammatory cytokine regulated by the NF-κB pathway.[][17]
Inhibition of the NF-κB pathway by 1,4-DCQA.
Nrf2 Signaling Pathway Activation
Dicaffeoylquinic acids can activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Activation of the Nrf2 pathway by Dicaffeoylquinic Acids.
References
- 2. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]
- 3. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS:1182-34-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Methylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and metabolism of 1,5-dicaffeoylquinic acid in rats following a single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Oxidative Stress with 1,4-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants that have garnered significant interest for their potent antioxidant properties.[3][4][5] Among these, 1,4-Dicaffeoylquinic acid (1,4-diCQA) has shown promise in mitigating oxidative stress through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant pathways.[3][6]
These application notes provide a comprehensive experimental framework for investigating the antioxidant and cytoprotective effects of 1,4-diCQA. The protocols detailed below are designed for an in vitro cell culture model, which allows for controlled investigation of the compound's mechanisms of action. The primary focus is on inducing oxidative stress in a cellular model and subsequently quantifying the protective effects of 1,4-diCQA by measuring key biomarkers of oxidative damage and the activation of protective signaling pathways.
Experimental Design Overview
The overall experimental workflow is designed to first establish a reliable in vitro model of oxidative stress. This is followed by treating the cells with 1,4-diCQA to assess its protective capabilities. The evaluation involves a multi-pronged approach, measuring direct effects on ROS levels, downstream cellular damage (lipid peroxidation), and the activation of the key Nrf2 antioxidant response pathway.
Caption: Overall experimental workflow for evaluating 1,4-diCQA.
Key Experimental Protocols
Protocol 1: Induction of Oxidative Stress and Cell Viability (MTT Assay)
This protocol is essential for determining the sub-lethal concentration of an oxidative stressor (e.g., hydrogen peroxide, H₂O₂) that can induce measurable stress without causing widespread cell death, ensuring a viable model to test the protective effects of 1,4-diCQA.
Materials:
-
Selected cell line (e.g., SH-SY5Y neuroblastoma, HaCaT keratinocytes)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (1,4-diCQA) stock solution (in DMSO)
-
Hydrogen Peroxide (H₂O₂) or other chosen stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
1,4-diCQA Pre-treatment: Prepare serial dilutions of 1,4-diCQA in culture medium. Remove the old medium from the wells and add 100 µL of the 1,4-diCQA dilutions. For control wells, add medium with the same concentration of DMSO used for the highest 1,4-diCQA dose. Incubate for 2-4 hours.
-
Induction of Oxidative Stress: Prepare a range of H₂O₂ concentrations in serum-free medium. After the pre-treatment incubation, remove the medium containing 1,4-diCQA and add 100 µL of the H₂O₂ solutions to the respective wells. Incubate for a predetermined time (e.g., 4-24 hours).
-
MTT Assay:
-
After the stress induction period, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe to quantify intracellular ROS levels. DCFH-DA is a cell-permeable compound that becomes fluorescent upon oxidation by ROS.[7][8]
Materials:
-
Cells cultured in 96-well black, clear-bottom plates
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
DCFH-DA stock solution (10 mM in DMSO)
-
1,4-diCQA
-
Oxidative stressor (e.g., H₂O₂)
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with 1,4-diCQA and the oxidative stressor as described in Protocol 1 (Steps 1-3).
-
Probe Loading:
-
After the treatment period, remove the medium and wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium or PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the control group. A decrease in fluorescence in 1,4-diCQA treated groups indicates a reduction in ROS levels.
Protocol 3: Quantification of Lipid Peroxidation (TBARS Assay)
This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.[8][9]
Materials:
-
Cells cultured in 6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Cell Culture and Lysate Preparation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with 1,4-diCQA and the oxidative stressor as previously determined.
-
After treatment, wash cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Collect the cell lysates and centrifuge to pellet debris. The supernatant will be used for the assay.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay for normalization.
-
-
TBARS Reaction:
-
To 100 µL of cell lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Add 10 µL of 500 mM BHT to prevent further oxidation.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.
-
Incubate at 95°C for 15 minutes to allow the pink-colored adduct to form.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm.
-
-
Quantification: Calculate the MDA concentration using a standard curve prepared with MDA standards. Normalize the MDA concentration to the protein concentration of the cell lysate.
Protocol 4: Western Blot Analysis of the Nrf2 Signaling Pathway
This protocol assesses the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and one of its key downstream antioxidant enzymes, Heme Oxygenase-1 (HO-1).[10][11] Activation of this pathway is a crucial mechanism for cellular protection against oxidative stress.[4][12]
Materials:
-
Cells cultured in 6-well plates
-
Nuclear and cytoplasmic extraction kits (optional, for Nrf2 translocation)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Treat cells in 6-well plates as described previously. Lyse the cells using RIPA buffer. For Nrf2 nuclear translocation, use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions. Determine protein concentration.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2 at 1:1000, anti-HO-1 at 1:1000, and a loading control like anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to the loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between different treatment groups.
Table 1: Effect of 1,4-diCQA on Cell Viability in H₂O₂-Induced Oxidative Stress
| Treatment Group | Concentration | Cell Viability (% of Control) ± SD |
|---|---|---|
| Control (Untreated) | - | 100 ± 5.2 |
| H₂O₂ alone | 500 µM | 52.3 ± 4.1 |
| 1,4-diCQA + H₂O₂ | 1 µM + 500 µM | 65.8 ± 3.9 |
| 1,4-diCQA + H₂O₂ | 5 µM + 500 µM | 78.4 ± 4.5 |
| 1,4-diCQA + H₂O₂ | 10 µM + 500 µM | 89.1 ± 3.7 |
| 1,4-diCQA alone | 10 µM | 98.5 ± 4.8 |
Table 2: Effect of 1,4-diCQA on Intracellular ROS and Lipid Peroxidation
| Treatment Group | ROS Levels (Fold Change) ± SD | MDA Levels (nmol/mg protein) ± SD |
|---|---|---|
| Control | 1.00 ± 0.11 | 1.2 ± 0.2 |
| H₂O₂ alone | 3.45 ± 0.25 | 4.8 ± 0.5 |
| 1,4-diCQA + H₂O₂ | 2.10 ± 0.18 | 2.9 ± 0.4 |
| 1,4-diCQA alone | 0.95 ± 0.09 | 1.3 ± 0.3 |
Table 3: Densitometric Analysis of Nrf2 Pathway Protein Expression
| Treatment Group | Nuclear Nrf2 (Relative Density) ± SD | HO-1 (Relative Density) ± SD |
|---|---|---|
| Control | 1.00 ± 0.15 | 1.00 ± 0.12 |
| H₂O₂ alone | 1.25 ± 0.20 | 1.40 ± 0.18 |
| 1,4-diCQA + H₂O₂ | 2.80 ± 0.31 | 3.10 ± 0.29 |
| 1,4-diCQA alone | 2.55 ± 0.24 | 2.95 ± 0.25 |
Signaling Pathway Visualization
The Keap1-Nrf2 signaling pathway is a primary target for many phenolic antioxidants, including dicaffeoylquinic acids.[10][11] Under basal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to oxidative stress or electrophiles (like 1,4-diCQA), Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including HO-1.
Caption: The Keap1-Nrf2 antioxidant response pathway.
References
- 1. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 2. Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 8. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve the solubility of 1,4-Dicaffeoylquinic acid in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to improve the solubility of 1,4-Dicaffeoylquinic acid in aqueous buffers.
Troubleshooting Common Solubility Issues
Researchers working with this compound often encounter challenges in achieving desired concentrations in aqueous solutions for their experiments. This guide addresses common problems and provides systematic solutions.
Problem 1: Low or Inconsistent Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness in the solution.
-
Difficulty replicating concentrations between experiments.
-
Low recovery after filtration.
Possible Causes:
-
Inherent low aqueous solubility: this compound is known to have limited solubility in water, estimated to be around 1.33 mg/mL at 25°C, and often less than 1 mg/mL in aqueous buffers.
-
pH of the buffer: The solubility of phenolic compounds like this compound is often pH-dependent.
-
Degradation or isomerization: Dicaffeoylquinic acids are susceptible to isomerization and degradation, particularly at neutral to alkaline pH and elevated temperatures, which can affect solubility measurements.
Solutions:
-
Optimize Buffer pH:
-
Recommendation: Start with an acidic buffer (pH 4-5). Dicaffeoylquinic acids are generally more stable in acidic conditions.
-
Protocol: Prepare a series of buffers (e.g., acetate or citrate) with varying pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4). Attempt to dissolve a known amount of this compound in each buffer with gentle agitation. Observe for complete dissolution.
-
-
Control Temperature:
-
Recommendation: Prepare solutions at room temperature or below, unless gentle warming is used as a temporary measure to aid dissolution (see FAQs). Store stock solutions at -20°C or -80°C.
-
Note: Dicaffeoylquinic acids can degrade at higher temperatures.
-
Problem 2: Precipitation of the Compound Upon Addition to Cell Culture Media
Symptoms:
-
A clear stock solution of this compound in an organic solvent (e.g., DMSO) precipitates when diluted into aqueous cell culture media.
Possible Causes:
-
Solvent shock: The rapid change in solvent polarity causes the compound to crash out of solution.
-
Final concentration exceeds aqueous solubility: The final concentration in the media is higher than the compound's solubility limit in that specific aqueous environment.
Solutions:
-
Optimize Dilution Protocol:
-
Recommendation: Use a serial dilution approach. Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilutions in the media.
-
Protocol:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform an initial 1:10 or 1:100 dilution into the cell culture medium. Vortex or mix gently immediately.
-
Use this intermediate dilution to make the final dilutions for your experiment.
-
-
-
Reduce Final DMSO Concentration:
-
Recommendation: Keep the final concentration of DMSO in the cell culture medium as low as possible (typically <0.5%) to minimize both solvent-induced precipitation and cellular toxicity.
-
-
Utilize Solubility Enhancers (see detailed sections below):
-
Consider preparing the stock solution or the final media with a biocompatible cosolvent or cyclodextrin.
-
Strategies for Solubility Enhancement
For applications requiring higher concentrations of this compound, the following strategies can be employed.
pH Adjustment
The solubility of ionizable compounds like this compound is influenced by the pH of the aqueous buffer. As a carboxylic acid, its solubility is expected to increase at pH values above its pKa, where it exists in its more soluble deprotonated (salt) form. However, it is crucial to balance solubility with the compound's stability, as dicaffeoylquinic acids are prone to degradation at neutral to alkaline pH.
Experimental Protocol for pH-Dependent Solubility Testing:
-
Prepare a series of buffers: Use buffers such as citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10) at a consistent ionic strength.
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
Use of Cosolvents
Cosolvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.
Commonly Used Cosolvents:
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
Quantitative Data on Cosolvent Effects
While specific data for this compound is limited, the following table provides a general guide based on typical observations for similar phenolic compounds. Researchers should perform their own solubility studies to determine the optimal cosolvent and concentration for their specific application.
| Cosolvent | Concentration in Water (v/v) | Expected Solubility Enhancement | Notes |
| Ethanol | 10% | Moderate | Commonly used for in vitro studies. |
| 20% | Moderate to High | Ensure compatibility with the experimental system. | |
| Propylene Glycol | 10% | Moderate | A versatile and less volatile cosolvent. |
| 20% | Moderate to High | Can increase the viscosity of the solution. | |
| PEG 400 | 10% | Moderate | Often used in formulation development. |
| 20% | Moderate to High | Low toxicity and widely used in pharmaceuticals. |
Experimental Protocol for Cosolvent Solubility Assessment:
-
Prepare cosolvent-buffer mixtures: Prepare a series of solutions containing different percentages (e.g., 5%, 10%, 20%, 50% v/v) of the chosen cosolvent in an appropriate aqueous buffer.
-
Follow steps 2-5 of the pH-dependent solubility protocol to determine the solubility of this compound in each cosolvent mixture.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Expected Solubility Enhancement
The formation of an inclusion complex can significantly increase the aqueous solubility of a guest molecule. The extent of this enhancement depends on the binding affinity between the cyclodextrin and the compound.
Experimental Protocol for Phase Solubility Studies with Cyclodextrins:
-
Prepare a series of cyclodextrin solutions: In an aqueous buffer of a fixed pH, prepare solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add excess this compound: Add an excess amount of the compound to each cyclodextrin solution.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-72 hours).
-
Separate and Quantify: Follow steps 4 and 5 of the pH-dependent solubility protocol to determine the concentration of dissolved this compound at each cyclodextrin concentration.
-
Analyze the data: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stoichiometry of the complex and its stability constant.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound for preparing a stock solution?
A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. This compound is readily soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be diluted into your aqueous experimental buffer or cell culture medium. Remember to keep the final DMSO concentration in your assay low (e.g., <0.5%) to avoid solvent effects.
Q2: Can I heat the solution to help dissolve this compound?
A2: Gentle warming (e.g., to 37°C) can be used cautiously to aid in the dissolution of this compound in aqueous buffers. However, prolonged exposure to elevated temperatures can lead to degradation and isomerization. It is advisable to cool the solution back to room temperature after the compound has dissolved. For long-term storage, solutions should be kept at -20°C or -80°C.
Q3: My solution of this compound changes color over time. What does this indicate?
A3: A color change, often to a yellowish or brownish hue, can indicate degradation or oxidation of the compound. This is more likely to occur in neutral to alkaline solutions and when exposed to light and oxygen. To minimize this, use freshly prepared solutions, store them protected from light, and consider using buffers with antioxidants if compatible with your experimental setup.
Q4: How does the solubility of this compound compare to other dicaffeoylquinic acid isomers?
A4: The solubility of dicaffeoylquinic acid isomers can vary. For instance, reports suggest that 1,3-dicaffeoylquinic acid has a solubility of approximately 2 mg/mL in PBS (pH 7.2). While direct comparative data is scarce, it is important to not assume the solubility of one isomer based on another.
Q5: Are there any other methods to improve the solubility of this compound?
A5: Other advanced techniques for solubility enhancement include the formation of salts or co-crystals, and the use of amorphous solid dispersions. These methods typically require more specialized formulation development and are often employed in later stages of drug development. For most laboratory research purposes, pH adjustment, the use of cosolvents, and complexation with cyclodextrins are the most practical and accessible strategies.
Visualizing Experimental Workflows
Logical Flow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting common solubility problems with this compound.
General Workflow for Solubility Enhancement Experiments
Caption: A generalized experimental workflow for determining the optimal solubility enhancement strategy.
assessing the stability and degradation of 1,4-Dicaffeoylquinic acid under experimental conditions
Welcome to the technical support center for 1,4-Dicaffeoylquinic acid (1,4-DCQA). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability and degradation of 1,4-DCQA under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound?
A1: The stability of this compound, like other dicaffeoylquinic acids (diCQAs), is primarily affected by temperature, pH, and light exposure.[1][2] Generally, diCQAs are less stable than their mono-caffeoylquinic acid counterparts.[1][2]
Q2: How does temperature affect the stability of 1,4-DCQA?
A2: While specific quantitative data for 1,4-DCQA is limited, studies on other diCQA isomers show significant degradation at room temperature compared to refrigerated conditions (4°C).[1] For instance, after 7 days at room temperature, other diCQAs have shown degradation ranging from approximately 7% to 10%.[1] It is therefore highly recommended to store 1,4-DCQA solutions at 4°C or lower and for short periods only.
Q3: What is the effect of pH on the stability of 1,4-DCQA?
A3: Caffeoylquinic acids are generally more stable under acidic conditions.[1] At neutral and basic pH values, isomerization and degradation are known to occur more rapidly.[1] For other diCQAs, a shift in pH can lead to isomerization, such as the conversion between 3,5-diCQA, 3,4-diCQA, and 4,5-diCQA.[1] It is crucial to control the pH of your experimental solutions to minimize degradation.
Q4: Is 1,4-DCQA sensitive to light?
A4: Yes, light exposure can contribute to the degradation of caffeoylquinic acids.[1][2] While one study noted that light irradiation did not cause a significant decrease in CQAs, it could lead to fluctuations.[1] To ensure the integrity of your samples, it is best practice to protect 1,4-DCQA solutions from light by using amber vials or covering the containers with aluminum foil.
Q5: What are the common degradation pathways for 1,4-DCQA?
A5: The primary degradation pathways for dicaffeoylquinic acids are isomerization, methylation, and hydrolysis.[2] Isomerization involves the migration of the caffeoyl groups to different positions on the quinic acid core. Hydrolysis results in the cleavage of the ester bonds, yielding caffeic acid and mono-caffeoylquinic acids or quinic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound.
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | Degradation of 1,4-DCQA due to improper sample handling (temperature, pH, light). | 1. Prepare fresh samples and store them at 4°C, protected from light. 2. Ensure the pH of the mobile phase and sample solvent is acidic (e.g., using 0.1% formic or phosphoric acid).[3] 3. Analyze samples promptly after preparation. |
| Peak Tailing | Interaction of the analyte with active sites on the HPLC column. | 1. Use a high-purity silica-based column. 2. Lower the pH of the mobile phase to suppress silanol ionization.[4] 3. Add a competing base, such as triethylamine (TEA), to the mobile phase.[4] |
| Shifting Retention Times | Changes in mobile phase composition, flow rate, or column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[5] 2. Verify the pump flow rate is accurate and stable.[5] 3. Use a column oven to maintain a consistent temperature.[5] |
| Broad Peaks | Low mobile phase flow rate, leaks in the system, or column contamination. | 1. Check and adjust the flow rate. 2. Inspect for and tighten any loose fittings. 3. If the column is contaminated, flush it with a strong solvent or replace it.[5] |
Quantitative Data on Dicaffeoylquinic Acid Degradation
Table 1: Thermal Stability of diCQA Isomers in 50% (v/v) Aqueous Methanol (Stored in Brown Bottle for 7 Days) [1]
| Compound | % Degraded at Room Temperature (25°C) | % Degraded at 4°C |
| 1,3-diCQA | ~6.89% | Not specified, but stated to be relatively stable |
| 3,4-diCQA | ~7.82% | Not specified, but stated to be relatively stable |
| 3,5-diCQA | ~7.03% | Not specified, but stated to be relatively stable |
| 4,5-diCQA | ~10.08% | Not specified, but stated to be relatively stable |
Table 2: Solvent Stability of diCQA Isomers (Stored for 7 days) [1]
| Compound | % Degraded in 50% Methanol | % Degraded in 100% Methanol |
| 1,3-diCQA | ~6.89% | ~11.93% |
| 3,4-diCQA | ~17.44% | ~33.25% |
| 3,5-diCQA | ~14.43% | ~17.44% |
| 4,5-diCQA | ~18.02% | ~44.96% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on 1,4-DCQA to identify potential degradation products and assess its intrinsic stability.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a methanol-water mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C. Take samples at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or HPLC-MS method. A typical mobile phase would consist of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
A control sample (unstressed stock solution) should be analyzed at the beginning and end of the experiment.
4. Data Evaluation:
-
Calculate the percentage degradation of 1,4-DCQA by comparing the peak area in the stressed samples to that of the control sample.
-
Identify and characterize any significant degradation products using mass spectrometry (MS) fragmentation patterns.
Visualizations
Caption: Experimental workflow for assessing 1,4-DCQA stability.
Caption: Potential degradation pathways of 1,4-DCQA.
Caption: Troubleshooting decision tree for HPLC analysis of 1,4-DCQA.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
methods to prevent 1,4-Dicaffeoylquinic acid degradation during the extraction process
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,4-Dicaffeoylquinic acid (1,4-diCQA) during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The main factors contributing to the degradation of this compound and other caffeoylquinic acids (CQAs) are exposure to high temperatures, inappropriate pH levels, light, and the type of solvent used.[1][2] Dicaffeoylquinic acids (diCQAs) are generally less stable than monocaffeoylquinic acids (monoCQAs).[1][2]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures significantly accelerate the degradation and isomerization of diCQAs.[1][3][4] For instance, studies on various diCQAs show considerable degradation at room temperature compared to storage at 4°C.[1] Heating can lead to acyl migration, where the caffeoyl residues move between the hydroxyl groups of the quinic acid, transforming the molecule into other isomers.[1][3]
Q3: What is the optimal pH range for extracting this compound to minimize degradation?
A3: Caffeoylquinic acids are more stable under acidic conditions.[1] At neutral and basic pH values, isomerization and degradation occur more rapidly.[1][5] For extraction, using a slightly acidic solvent, such as water or a hydroalcoholic mixture acidified with a small amount of an acid like phosphoric acid, can improve stability.[6]
Q4: Is this compound sensitive to light?
A4: Yes. Exposure to light can cause fluctuations in the relative content of CQAs and can accelerate degradation, especially when combined with elevated temperatures.[1][2] It is recommended to protect samples from light during extraction and storage by using amber glassware or by working in a dimly lit environment.[1]
Q5: Which solvents are recommended for the extraction of this compound to ensure its stability?
A5: Mixtures of ethanol or methanol and water are commonly used for extracting CQAs.[7][8] The polarity of the solvent is a critical factor, and an optimal ratio of alcohol to water can enhance extraction efficiency while minimizing degradation.[8] Some studies have shown that CQAs can be unstable in 100% methanol, with degradation increasing with higher methanol concentrations.[1][9] The addition of antioxidants like ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG) to the extraction solvent has been shown to improve the stability of diCQAs.
Troubleshooting Guides
Issue 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| High Temperature Degradation | Lower the extraction temperature. If using methods like Soxhlet, consider alternative, lower-temperature techniques such as ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) with optimized temperature settings.[3][10] Store extracts at 4°C or lower.[1] |
| pH-induced Isomerization/Degradation | Adjust the pH of the extraction solvent to a slightly acidic range (e.g., by adding 0.085% phosphoric acid).[6] Avoid neutral or alkaline conditions.[1] |
| Photodegradation | Protect the sample from light at all stages of the extraction process. Use amber-colored glassware or wrap containers in aluminum foil.[1] |
| Inappropriate Solvent | Optimize the solvent system. Test different ratios of ethanol/water or methanol/water. For example, a 75% methanol solution has been shown to be effective for some CQAs.[7] Consider adding stabilizers like ascorbic acid to the solvent.[11] |
| Oxidative Degradation | The use of an anti-browning solution containing ascorbic acid and oxalic acid has been shown to reduce oxidative degradation of CQAs during extraction from plant matrices.[12] |
Issue 2: Presence of multiple isomers of dicaffeoylquinic acid in the extract, complicating purification.
| Possible Cause | Troubleshooting Step |
| Acyl Migration due to Heat and pH | This is a common issue as 1,4-diCQA can isomerize into other diCQA forms (e.g., 3,4-diCQA, 3,5-diCQA, 4,5-diCQA).[1][3] To minimize this, strictly control the temperature to lower levels and maintain an acidic pH during extraction.[1] |
| Extended Extraction Time | Prolonged exposure to extraction conditions can promote isomerization.[10] Optimize the extraction time to be as short as possible while still achieving a good yield. |
Quantitative Data Summary
Table 1: Effect of Temperature on the Degradation of Dicaffeoylquinic Acids (diCQAs) over 7 Days in 50% Methanol.
| Compound | Degradation at Room Temperature (25°C) | Degradation at 4°C |
| 4,5-diCQA | ~10.08% | Relatively stable |
| 3,4-diCQA | ~7.82% | Relatively stable |
| 3,5-diCQA | ~7.03% | Relatively stable |
| Data adapted from a study on CQA stability, indicating diCQAs are significantly less stable at room temperature.[1][9] |
Table 2: Effect of Solvent Composition and Light on Dicaffeoylquinic Acid Degradation at Room Temperature over 7 Days.
| Compound | Degradation in 50% Methanol (with light) | Degradation in 100% Methanol (with light) |
| 4,5-diCQA | ~18.02% | ~44.96% |
| 3,4-diCQA | ~17.44% | ~33.25% |
| 3,5-diCQA | ~14.43% | ~17.44% |
| 1,3-diCQA | ~6.89% | ~11.93% |
| Data highlights that both light and higher concentrations of methanol can increase degradation.[1][9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with pH and Temperature Control
This protocol is designed to minimize degradation by using a gentle extraction technique with controlled parameters.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare the extraction solvent, for example, 75% methanol in water.[7] For enhanced stability, consider adding an antioxidant such as ascorbic acid (e.g., 0.1% w/v).[11] Acidify the solvent slightly with an appropriate acid (e.g., to pH 4-5).
-
Extraction:
-
Add the powdered plant material to the extraction solvent in a flask (e.g., a 1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath with temperature control. Set the temperature to a low value (e.g., 25-30°C).
-
Sonicate for a predetermined optimal time (e.g., 30-60 minutes). The optimal time should be determined experimentally to maximize yield while minimizing degradation.
-
-
Post-Extraction Processing:
-
Immediately after extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm).
-
Store the extract in an amber vial at low temperature (e.g., 4°C for short-term storage, -20°C or lower for long-term storage) until analysis.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Optimized workflow for this compound extraction.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
Technical Support Center: Optimizing Chromatographic Separation of 1,4-Dicaffeoylquinic Acid and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 1,4-Dicaffeoylquinic acid (1,4-diCQA) from its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of diCQA isomers.
| Issue | Possible Causes | Suggested Solutions |
| Poor Resolution Between Isomers | Inappropriate column chemistry. | • Consider using a phenyl-based column (e.g., Phenyl-Hexyl) as they can offer different selectivity for aromatic compounds compared to standard C18 columns.[1][2] • If using a C18 column, try a different brand or one with a different bonding density. |
| Suboptimal mobile phase composition. | • Vary the organic modifier (acetonitrile vs. methanol). Methanol can sometimes provide better selectivity for these isomers.[1][2] • Adjust the concentration of the acid modifier (e.g., formic acid, phosphoric acid). A change in pH can alter the ionization state of the analytes and improve separation.[3][4][5] • For complex separations, consider adding a third solvent to the mobile phase, such as isopropanol, in small quantities. | |
| Inadequate column temperature. | • Increase the column temperature in increments (e.g., 5°C). Higher temperatures can improve peak shape and resolution for some isomers.[1][2] | |
| Peak Tailing | Secondary interactions with the stationary phase. | • Ensure the mobile phase pH is appropriate to suppress the ionization of the acidic analytes. The use of a mobile phase with a low pH (e.g., containing 0.1% formic acid) is common.[5] • Use a column with low silanol activity or a column specifically designed for polar compounds.[3] |
| Column overload. | • Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | • Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column deterioration. | • Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | • Prepare fresh mobile phase daily and ensure accurate measurements of all components.[6][7] |
| Fluctuations in column temperature. | • Use a column oven to maintain a stable temperature.[6] | |
| Pump issues (e.g., leaks, air bubbles). | • Purge the pump to remove air bubbles. Check for any leaks in the system.[6] | |
| Ghost Peaks | Contamination in the system. | • Flush the injector, tubing, and column with a strong, appropriate solvent. • Ensure high-purity solvents and additives are used. |
| Carryover from previous injections. | • Implement a needle wash step in the autosampler method. |
Frequently Asked Questions (FAQs)
1. What is the biggest challenge in separating this compound from its isomers?
The primary challenge lies in the high structural similarity between the various dicaffeoylquinic acid isomers, which often results in co-elution or poor resolution during chromatographic analysis.[8][9] Differentiating between positional and geometrical (cis/trans) isomers is particularly difficult.[1][2]
2. Which type of HPLC column is generally recommended for this separation?
While standard C18 columns can be used, phenyl-based columns often provide better selectivity for separating aromatic isomers like dicaffeoylquinic acids due to pi-pi interactions.[1][2] The choice of column will ultimately depend on the specific isomers being separated and the mobile phase conditions.
3. What is a typical mobile phase for the separation of diCQA isomers?
A common mobile phase is a gradient of acetonitrile or methanol with water, containing an acid modifier like formic acid or phosphoric acid to control the ionization of the analytes and improve peak shape.[3][4][5] The optimal gradient and organic solvent will require method development.
4. How does temperature affect the separation?
Increasing the column temperature can enhance the resolution of diCQA geometrical isomers and decrease analysis time.[1][2] However, the effect of temperature can be column-dependent, and optimization is necessary.
5. Can mass spectrometry (MS) alone differentiate between the isomers?
While MS is crucial for identification based on mass-to-charge ratio and fragmentation patterns, it often struggles to differentiate between isomers without chromatographic separation, as they can have identical masses and similar fragmentation.[1][2][10] Therefore, a combination of liquid chromatography with mass spectrometry (LC-MS) is the preferred analytical technique.
Experimental Protocols
General HPLC-PDA Method for Isomer Separation
This protocol is a starting point for developing a separation method for this compound and its isomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-30% B (linear gradient)
-
25-30 min: 30% B (isocratic)
-
30-32 min: 30-10% B (linear gradient)
-
32-40 min: 10% B (isocratic for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: PDA detection at 325 nm.
Sample Preparation
-
Accurately weigh a suitable amount of the sample containing the diCQA isomers.
-
Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., 10% acetonitrile in water).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound and its isomers.
Caption: A logical troubleshooting workflow for addressing poor resolution of diCQA isomers.
References
- 1. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. lcms.cz [lcms.cz]
- 8. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting the mass spectrometry fragmentation patterns of 1,4-Dicaffeoylquinic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting the mass spectrometry fragmentation patterns of 1,4-Dicaffeoylquinic acid (1,4-diCQA).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS)?
A: In negative ion mode ESI-MS, this compound readily loses a proton to form the deprotonated molecule, [M-H]⁻. You should expect to see this precursor ion at a mass-to-charge ratio (m/z) of 515.[1][2]
Q2: What is the primary MS/MS fragmentation observed for the [M-H]⁻ ion of this compound?
A: The most common initial fragmentation step for all dicaffeoylquinic acid isomers is the neutral loss of a caffeoyl residue (162 Da).[1] This results in a prominent product ion, often the base peak, at m/z 353.[1][2][3]
Q3: Are there characteristic fragment ions that can help distinguish this compound from its isomers?
A: Yes. While the initial loss to m/z 353 is common, 1,4-diCQA has a distinctive fragmentation pattern. A key feature is the presence of an MS2 ion at m/z 299, which is characteristic of dicaffeoylquinic acids with a substitution at the 4-position.[1][2] Additionally, the fragmentation of 1,4-diCQA involves the elimination of the C1 caffeoyl residue, followed by a series of dehydrations that lead to the aromatization and subsequent decarboxylation of the quinic acid moiety.[4][5]
Q4: What do the common fragment ions at m/z 191, 179, and 173 represent in the spectra of caffeoylquinic acids?
A: These are common ions observed in the fragmentation of various caffeoylquinic acid derivatives and are crucial for structural elucidation:
-
m/z 191: Represents the deprotonated quinic acid moiety, formed after the loss of both caffeoyl groups.[3]
-
m/z 179: Represents the deprotonated caffeic acid moiety.[3]
-
m/z 173: Corresponds to a dehydrated quinic acid ion ([quinic acid - H - H₂O]⁻), typically formed from the m/z 191 ion.[3][6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor or No Signal for [M-H]⁻ (m/z 515) | 1. Incorrect ionization mode (e.g., positive instead of negative).2. Sample concentration is too low or too high, causing ion suppression.[7]3. Inefficient ionization due to suboptimal source parameters.4. Sample degradation.[8] | 1. Ensure the mass spectrometer is set to negative ionization mode.[9]2. Prepare a dilution series to find the optimal concentration.3. Tune and calibrate the instrument; optimize ion source settings like capillary voltage and gas flows.[7]4. Use freshly prepared samples. |
| Mass Inaccuracy / Wrong Precursor Ion | 1. Instrument out of calibration.2. Presence of adducts (e.g., sodium [M+Na-2H]⁻, formate [M+HCOOH-H]⁻). | 1. Perform a mass calibration using an appropriate standard.[7]2. Check for sources of contamination (e.g., glassware, solvents). Use high-purity solvents and additives. |
| Fragmentation Pattern Mismatch | 1. Incorrect isomer identification (the analyte may not be 1,4-diCQA).2. Co-elution of multiple isomers.3. Insufficient or excessive collision energy. | 1. Verify the identity using an authentic standard and compare retention times.2. Optimize the chromatographic separation to resolve isomers.[5]3. Perform a collision energy ramping experiment to find the optimal energy for producing characteristic fragment ions. |
| High Background Noise | 1. Contaminated solvents or LC system.2. Leaks in the system.3. Suboptimal detector settings. | 1. Flush the LC system and use fresh, high-purity mobile phases.2. Perform a leak check on the LC and MS systems.[10]3. Adjust detector settings, such as gain, to minimize noise while maintaining sensitivity.[7] |
Summary of Key Mass Spectrometry Data
The following table summarizes the key ions observed in the ESI-MS/MS analysis of this compound in negative ion mode.
| Ion Description | m/z (Negative Mode) | Fragmentation Pathway |
| Deprotonated Molecule | 515 | [M-H]⁻ |
| Primary Fragment | 353 | [M-H - Caffeoyl]⁻ |
| Characteristic Fragment | 299 | Characteristic for 4-acyl diCQA isomers[1][2] |
| Quinic Acid Ion | 191 | [M-H - 2*Caffeoyl]⁻ |
| Dehydrated Quinic Acid Ion | 173 | [Quinic Acid - H - H₂O]⁻ |
| Caffeic Acid Ion | 179 | [Caffeic Acid - H]⁻ |
Experimental Protocol: LC-MS/MS Analysis
This section provides a general methodology for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve the sample extract or standard in a suitable solvent, such as a methanol/water (50:50, v/v) mixture.
-
Centrifuge the sample to remove any particulate matter.
-
Transfer the supernatant to an appropriate autosampler vial.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.9 µm) is commonly used.[11]
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).[11]
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.[11][12]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound, followed by a column wash and re-equilibration.
-
Flow Rate: ~0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in negative mode.[9]
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a range of m/z 100-1000 to identify the precursor ion [M-H]⁻ at m/z 515.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 515 and fragment it using Collision-Induced Dissociation (CID) to generate the product ion spectrum.
-
-
Key Parameters: Optimize source parameters including capillary voltage, nebulizer gas pressure, drying gas flow, and temperature according to manufacturer recommendations.
Fragmentation Pathway Diagram
Caption: ESI-MS/MS fragmentation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization [mdpi.com]
- 4. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. mdpi.com [mdpi.com]
- 9. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. [Analysis of metabolites of 4,5-dicaffeoylquinic acid in rat plasma and urine based on LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved LC-MS/MS method for simultaneous determination of 1,5-dicaffeoylquinic acid and its active metabolites in human plasma and its application to a pharmacokinetic study in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing common challenges in the quantification of 1,4-Dicaffeoylquinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 1,4-Dicaffeoylquinic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Sample Handling and Preparation
Q1: What are the primary challenges associated with the stability of this compound during sample preparation and storage?
A1: this compound, like other dicaffeoylquinic acids (diCQAs), is susceptible to degradation and isomerization under various conditions. Key factors affecting its stability include pH, temperature, and light exposure.[1][2] Heating of CQAs can lead to isomerization through acyl migration and hydrolysis into caffeic acid and quinic acid.[3] Specifically, diCQAs have shown poor stability at room temperature.[2] For instance, the stability of diCQAs decreases with an increase in pH, and this degradation can be accelerated by ultrasonic treatment.[1] To ensure accurate quantification, it is crucial to control these factors throughout the experimental process.
Q2: What are the recommended storage conditions for samples containing this compound?
A2: To minimize degradation, samples should be stored at low temperatures, preferably at -20°C or below, and protected from light.[4] Caffeoylquinic acids are relatively stable at 4°C for up to 7 days, but significant degradation of di-acyl CQAs is observed at room temperature.[2] It is also advisable to minimize freeze-thaw cycles. For short-term storage during analysis, keeping samples in an autosampler at a controlled low temperature is recommended.
Q3: What are the most effective extraction methods for this compound from plant matrices?
A3: The choice of extraction method and solvent is critical for achieving high recovery of this compound. Accelerated Solvent Extraction (ASE) is a green technique that has been successfully used.[5] A mixture of ethanol and water is often effective, as ethanol improves the solubility of diCQAs while water helps in desorbing them from the matrix.[5] Dicaffeoylquinic acids are generally less soluble in water than monocaffeoylquinic acids.[5] Ultrasonic treatment can also be employed, but it's important to note that it can accelerate the degradation and isomerization of diCQAs.[1] Therefore, optimization of extraction parameters such as temperature, time, and solvent composition is essential for each specific matrix.
Chromatographic Analysis
Q4: How can I resolve this compound from its other isomers during HPLC analysis?
A4: The co-elution of diCQA isomers is a significant challenge in the accurate quantification of this compound. Achieving chromatographic separation is crucial. The use of a reversed-phase column, such as a C18 or a more specialized phase like RP-Amide, is common. Gradient elution with a mobile phase consisting of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile is typically employed.[4][5] Optimization of the gradient profile, flow rate, and column temperature is necessary to achieve the best possible resolution between the different diCQA isomers.[6][7]
Q5: What are the typical mobile phases used for the separation of Dicaffeoylquinic acids?
A5: Acidified aqueous solutions and organic solvents are the standard components of the mobile phase for separating dicaffeoylquinic acids. Common mobile phase combinations include:
-
Solvent A: Water with a small percentage of acid, such as 0.085% phosphoric acid or 1% formic acid.[4][5]
-
Solvent B: Acetonitrile or methanol.[4]
The addition of acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on reversed-phase columns.
Detection and Quantification
Q6: Which detection method, HPLC-UV or LC-MS/MS, is more suitable for the quantification of this compound?
A6: Both HPLC-UV and LC-MS/MS can be used for the quantification of this compound, with each having its advantages.
-
HPLC-UV: This method is robust, widely available, and can provide accurate quantification when isomers are well-resolved chromatographically. The typical detection wavelength for dicaffeoylquinic acids is around 325 nm.
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly advantageous when dealing with complex matrices or low concentrations of the analyte.[8] Mass spectrometry can also aid in the identification and differentiation of isomers based on their fragmentation patterns.[6][7][9][10] For absolute quantification, a reference standard is still necessary.
Q7: How can I differentiate this compound from its isomers using mass spectrometry?
A7: While diCQA isomers have the same molecular weight, their fragmentation patterns in MS/MS can differ, allowing for their discrimination. The fragmentation behavior of all six diCQA isomers has been investigated using LC-MSn.[6][7][9][10] The ease of removal of the caffeoyl residue during fragmentation varies between isomers.[6][7][9][10] Specifically, this compound exhibits a distinctive fragmentation pattern involving the elimination of the C1 caffeoyl residue, followed by repeated dehydrations and decarboxylation of the quinic acid moiety.[6][7][9][] By carefully analyzing the MS/MS spectra, it is possible to distinguish between the different isomers even when they are not fully separated chromatographically.[12]
Q8: Where can I obtain a reference standard for this compound?
A8: The availability of commercial standards for all diCQA isomers can be limited.[6][7][9][10] It is recommended to check with major chemical and analytical standard suppliers. If a commercial standard is not available, isolation and purification from a natural source rich in this compound, followed by characterization using techniques like NMR, may be necessary.
Troubleshooting Guides
Poor Peak Shape or Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase; pH of the mobile phase is too high. | Add or increase the concentration of acid (e.g., formic acid, phosphoric acid) in the mobile phase to suppress silanol interactions. |
| Peak Fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Split Peaks | Clogged frit or void in the column; co-elution of isomers. | Reverse flush the column (if recommended by the manufacturer); replace the column. Optimize the chromatographic method for better isomer separation. |
| Poor Resolution | Inappropriate mobile phase composition or gradient; column not efficient. | Optimize the gradient slope and initial/final mobile phase composition. Try a different stationary phase (e.g., RP-Amide) or a column with a smaller particle size. |
Inaccurate Quantification
| Symptom | Possible Cause | Suggested Solution |
| Low Recovery | Inefficient extraction; degradation of the analyte during sample preparation. | Optimize the extraction solvent, temperature, and time. Ensure samples are kept cold and protected from light. Use of antioxidants like vitamin C may improve stability.[1] |
| High Variability | Inconsistent sample preparation; instrument instability; analyte degradation. | Standardize the sample preparation procedure. Check instrument performance (e.g., pump flow rate, detector stability). Re-evaluate sample storage and handling procedures. |
| No Analyte Detected | Concentration below the limit of detection; analyte degradation. | Concentrate the sample; use a more sensitive detector (e.g., switch from UV to MS/MS). Ensure proper sample handling to prevent degradation. |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
-
Sample Preparation (from plant material):
-
Homogenize the plant material to a fine powder.
-
Extract a known amount of the powder with a suitable solvent mixture (e.g., 50% ethanol in water) using ultrasonication or accelerated solvent extraction.
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.085% Phosphoric acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and gradually increasing it over 30-50 minutes.[4]
-
Flow Rate: 0.8 - 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10-20 µL.
-
Detection: UV at 325 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound in both the standards and the samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: LC-MS/MS Quantification of this compound
-
Sample Preparation: Follow the same procedure as for HPLC-UV analysis.
-
LC Conditions:
-
Use a similar chromatographic setup as described for HPLC-UV. The mobile phase may need to be adapted for MS compatibility (e.g., using formic acid instead of phosphoric acid).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): m/z 515.3 (for [M-H]⁻ of dicaffeoylquinic acid).
-
Product Ions (Q3): Monitor specific fragment ions for this compound. A characteristic fragmentation involves the loss of a caffeoyl residue (m/z 353.2) and further fragmentation of the quinic acid moiety.[12] The specific transitions should be optimized by infusing a standard of this compound.
-
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Analyze the standards and samples using the optimized LC-MS/MS method.
-
Quantify this compound based on the peak area of the specific MRM transition.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of dicaffeoylquinic acids from published methods. Note that specific values can vary depending on the instrument, column, and experimental conditions.
| Parameter | 3,4-diCQA | 3,5-diCQA | 4,5-diCQA | Reference |
| Linear Range (µg/mL) | 0.117–1.175 | 0.213–1.068 | - | [2] |
| LOD (µg/mL) | 0.10 | 0.12 | - | [2] |
| LLOQ (µg/mL) | 0.34 | 0.39 | - | [2] |
| Correlation Coefficient (r²) | >0.9998 | >0.9996 | - | [2] |
Visualizations
References
- 1. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. mdpi.com [mdpi.com]
- 6. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS^n (2005) | Michael N. Clifford | 681 Citations [scispace.com]
- 12. mdpi.com [mdpi.com]
techniques to enhance the oral bioavailability of 1,4-Dicaffeoylquinic acid for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to techniques aimed at enhancing the oral bioavailability of 1,4-Dicaffeoylquinic acid (1,4-DCQA) for in vivo studies. Given the limited specific data on 1,4-DCQA, this guide incorporates methodologies and data from closely related dicaffeoylquinic acid isomers and other phenolic compounds, offering a robust starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties, which are common to many phenolic compounds. These include:
-
Low Aqueous Solubility: 1,4-DCQA has limited solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Poor Gastrointestinal Stability: It can be susceptible to degradation in the harsh pH environments of the stomach and intestines.
-
Rapid Metabolism: Phenolic compounds are often subject to extensive first-pass metabolism in the gut wall and liver by enzymes such as catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs)[1]. This biotransformation can convert 1,4-DCQA into metabolites that may have different biological activities and are more readily excreted.
-
Low Permeability: The ability of 1,4-DCQA to passively diffuse across the intestinal epithelium may be limited due to its polarity and molecular size.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have shown success in improving the oral bioavailability of poorly soluble compounds and can be adapted for 1,4-DCQA:
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix of a hydrophilic carrier. This can enhance the dissolution rate and apparent solubility of the compound[2][3].
-
Lipid-Based Formulations:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation and enhancing their absorption[4][5][6][7].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, thereby increasing the solubilization and absorption of the drug[1][8][9][10][11].
-
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and saturation solubility[4][12][13].
Q3: Are there any known pharmacokinetic parameters for dicaffeoylquinic acids?
A3: While specific pharmacokinetic data for orally administered 1,4-DCQA is scarce in publicly available literature, studies on other isomers provide some insights. For instance, after oral administration of 18 mg/kg of 3,5-DCQA to rats, a bioavailability of 22.6% was reported, with a Cmax of 7.08 µg/mL and a Tmax of 22.01 minutes[14]. Following intravenous administration of 1,5-DCQA in rats, the compound was eliminated rapidly, with a terminal half-life of 1.40 hours, suggesting that extensive metabolism and urinary excretion are major clearance pathways[15]. It is plausible that 1,4-DCQA follows similar metabolic pathways, including methylation and glucuronidation[1][15].
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of 1,4-DCQA in pilot in vivo studies.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Formulate 1,4-DCQA as a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG) or as a lipid-based formulation (liposomes, SEDDS) to improve its dissolution and solubility in the GI tract. |
| Degradation in the GI tract | Encapsulate 1,4-DCQA in a protective carrier system like liposomes or nanoparticles to shield it from the harsh environment of the stomach and intestines. |
| Extensive first-pass metabolism | Co-administer with inhibitors of relevant metabolic enzymes (e.g., COMT inhibitors), if ethically permissible in the study design. Alternatively, lipid-based formulations can promote lymphatic transport, partially bypassing the liver. |
| Low intestinal permeability | Include permeation enhancers in the formulation, though this should be done with caution to avoid toxicity. The use of nanocarriers can also facilitate transport across the intestinal epithelium. |
| Inaccurate dosing or sampling | Ensure accurate oral gavage technique and a well-designed blood sampling schedule that captures the expected rapid absorption and elimination phases. |
Issue 2: Difficulty in preparing a stable and reproducible formulation.
| Potential Cause | Troubleshooting Step |
| Drug precipitation in SEDDS | Screen a wider range of oils, surfactants, and co-surfactants to find a combination with higher solubilizing capacity for 1,4-DCQA. Construct a pseudo-ternary phase diagram to identify the optimal excipient ratios for stable emulsion formation. |
| Low encapsulation efficiency in liposomes | Optimize the lipid composition and the drug-to-lipid ratio. Experiment with different preparation methods (e.g., thin-film hydration, ethanol injection) and sonication or extrusion parameters to improve encapsulation. |
| Phase separation or crystallization in solid dispersions | Select a polymer with good miscibility with 1,4-DCQA. Investigate different drug-to-polymer ratios and preparation methods (e.g., solvent evaporation, fusion method, spray drying) to achieve a stable amorphous solid dispersion. |
Quantitative Data Summary
Due to the lack of specific quantitative data for the oral bioavailability of 1,4-DCQA, the following table presents pharmacokinetic parameters for other dicaffeoylquinic acid isomers from in vivo studies in rats. This data can serve as a benchmark for what might be expected for 1,4-DCQA and for evaluating the success of bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of Dicaffeoylquinic Acid Isomers in Rats Following Oral Administration
| Isomer | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 3,4-DCQA | Not specified | 10.6 - 1060 (linear range) | - | - | - | [4] |
| 1,5-DCQA | Not specified | 19.2 - 1920 (linear range) | - | - | - | [4] |
| 3,5-DCQA | 18 | 7080 | 0.37 | 82580 | 22.6 | [14] |
| 4,5-DCQA | Not specified | 9.7 - 970 (linear range) | - | - | - | [4] |
Note: The data for 3,4-, 1,5-, and 4,5-DCQA represent the linear range of quantification from an analytical method and not specific pharmacokinetic parameters from a bioavailability study.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from general methods for preparing solid dispersions of poorly soluble drugs[3][16][17][18][19].
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer
-
Methanol or another suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Method:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the 1,4-DCQA and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent (e.g., 24 hours at 40°C).
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm amorphous nature).
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is based on established methods for preparing liposomes with phenolic compounds[12][20][21].
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg yolk)
-
Cholesterol
-
Chloroform and Methanol (as organic solvents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)
Method:
-
Accurately weigh the desired amounts of phosphatidylcholine, cholesterol, and this compound (a common lipid-to-drug ratio to start with is 10:1 or 20:1 w/w).
-
Dissolve the lipids and 1,4-DCQA in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the liposomal suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
To remove any unencapsulated 1,4-DCQA, the liposome suspension can be centrifuged or dialyzed.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol is a generalized guide based on common practices for preclinical bioavailability studies[2][8][9][22][23][24].
Materials and Methods:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
This compound formulation (e.g., solution, suspension, or enhanced formulation)
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (e.g., 12 hours) with free access to water before dosing.
-
Administer the 1,4-DCQA formulation or vehicle control orally via gavage at a specific dose (e.g., 10 or 50 mg/kg). The volume should typically not exceed 10 mL/kg.
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Immediately place the blood samples into anticoagulant-coated tubes, and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for the concentration of 1,4-DCQA and its potential metabolites using a validated HPLC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
If determining absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of 1,4-DCQA, and the oral AUC will be compared to the IV AUC.
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. fda.gov [fda.gov]
- 3. WO2002100379A1 - Method for preparing solid dispersion - Google Patents [patents.google.com]
- 4. innovationaljournals.com [innovationaljournals.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unsw.edu.au [research.unsw.edu.au]
- 9. Pharmacokinetics of phenolic compounds of Danshen extract in rat blood and brain by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The three dicaffeoylquinic acids of Erigeron breviscapus strengthen anticoagulation of warfarin in rats: Implications in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4400229A - Process for the preparation of phenolic resin-containing dispersions and their use as adhesives - Google Patents [patents.google.com]
- 16. omicsonline.org [omicsonline.org]
- 17. japsonline.com [japsonline.com]
- 18. mdpi.com [mdpi.com]
- 19. iosrphr.org [iosrphr.org]
- 20. Liposomes with Caffeic Acid: Morphological and Structural Characterisation, Their Properties and Stability in Time | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. downstate.edu [downstate.edu]
- 24. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Antioxidant Assays Involving 1,4-Dicaffeoylquinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dicaffeoylquinic acid (1,4-DCQA) in antioxidant assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you refine your experiments and obtain accurate, reproducible results.
I. Quantitative Data Summary
While specific quantitative antioxidant values for this compound are not extensively documented in publicly available literature, data for other dicaffeoylquinic acid (DCQA) isomers provides a valuable reference. The antioxidant capacity of DCQAs is consistently reported to be higher than that of monocaffeoylquinic acids.
Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Isomers (DPPH Assay)
| Compound | IC50 (µM) | Source |
| 3,4-Dicaffeoylquinic acid | 18.2 | [1] |
| 3,5-Dicaffeoylquinic acid | 18.0 | [1] |
| 4,5-Dicaffeoylquinic acid | 14.5 | [1] |
IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.
Table 2: Comparative Antioxidant Activity of Standard Antioxidants
| Assay | Standard Antioxidant | Typical IC50 / Trolox Equivalent (TE) |
| DPPH | Trolox | ~5-10 µg/mL |
| DPPH | Ascorbic Acid | ~2-5 µg/mL |
| ABTS | Trolox | Used as the standard (results expressed as TEAC) |
| FRAP | Trolox | Used as the standard (results expressed as TEAC) |
Note: These values can vary depending on specific experimental conditions.
II. Experimental Protocols
Here are detailed methodologies for the three most common antioxidant assays.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 1,4-DCQA in a suitable solvent such as DMSO or methanol.[2] For higher solubility, warming the tube to 37°C and using an ultrasonic bath can be beneficial.[2] Prepare fresh daily.[3]
-
Standard Solution (Trolox or Ascorbic Acid): Prepare a stock solution and serial dilutions in the same solvent as the test compound.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a range of concentrations of 1,4-DCQA and the standard antioxidant.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank containing the solvent and DPPH solution should also be measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of 1,4-DCQA.
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant activity.
Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of various concentrations of 1,4-DCQA or a standard (like Trolox) to the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
C. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
This compound Stock Solution: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of the 1,4-DCQA solution or a standard (e.g., Trolox or FeSO₄) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄ or Trolox, and is expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram of the compound.
-
III. Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for antioxidant assays?
A1: this compound is soluble in solvents like DMSO, methanol, and ethanol.[2] For preparing a stock solution, DMSO is often a good choice due to its high solubilizing capacity.[2] However, for the final assay, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid interference with the assay. For assays like DPPH, methanol or ethanol are commonly used as the reaction solvent.[4]
Q2: My this compound solution appears to be unstable. How can I ensure its stability during experiments?
A2: Dicaffeoylquinic acids can be unstable, particularly at room temperature and in neutral to alkaline pH conditions.[5] It is recommended to prepare stock solutions fresh on the day of the experiment.[3] If storage is necessary, store aliquots at -20°C or -80°C and protect them from light.[6] Avoid repeated freeze-thaw cycles.
Q3: Can the pH of the assay buffer affect the antioxidant activity of this compound?
A3: Yes, the pH can significantly impact the stability and activity of dicaffeoylquinic acids. They are generally more stable in acidic conditions.[5] Assays conducted at neutral or alkaline pH may lead to degradation or isomerization of the compound, potentially affecting the results. Be mindful of the pH of your assay buffers (e.g., FRAP is conducted at an acidic pH of 3.6).
Q4: I am observing inconsistent results between different antioxidant assays (e.g., DPPH vs. FRAP). Why is this happening?
A4: Different antioxidant assays measure different aspects of antioxidant activity. DPPH and ABTS assays measure the capacity to scavenge free radicals through hydrogen or electron donation. The FRAP assay, on the other hand, measures the reducing power of a substance. It is not uncommon for a compound to show different levels of activity in these assays due to their different reaction mechanisms. Therefore, it is recommended to use a battery of assays to get a comprehensive profile of the antioxidant activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no antioxidant activity detected | 1. Degradation of 1,4-DCQA. | 1. Prepare fresh stock solutions. Store properly (protected from light, at low temperature). |
| 2. Incorrect solvent used. | 2. Ensure 1,4-DCQA is fully dissolved. Use DMSO for stock and dilute in the appropriate assay solvent. | |
| 3. Assay conditions are not optimal. | 3. Check the pH of the buffers and the incubation times. | |
| High background absorbance in blank | 1. Contaminated reagents. | 1. Prepare fresh reagents. Use high-purity solvents. |
| 2. Solvent interference. | 2. Run a solvent-only control to check for any background signal. | |
| Precipitation of the compound in the assay | 1. Poor solubility of 1,4-DCQA in the final assay mixture. | 1. Decrease the final concentration of 1,4-DCQA. Ensure the concentration of the initial solvent (e.g., DMSO) is minimal. |
| Results are not reproducible | 1. Instability of 1,4-DCQA or reagents. | 1. Prepare fresh solutions for each experiment. |
| 2. Isomerization of 1,4-DCQA. | 2. Be aware that dicaffeoylquinic acids can isomerize, especially under neutral or alkaline conditions. Maintain consistent pH and temperature. | |
| 3. Pipetting errors or inconsistent timing. | 3. Use calibrated pipettes and ensure consistent incubation times for all samples. |
IV. Visualizations
Signaling Pathway
Dicaffeoylquinic acids are known to exert their antioxidant effects in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like DCQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the antioxidant activity of this compound.
Caption: General workflow for antioxidant activity assessment.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. scispace.com [scispace.com]
troubleshooting cytotoxicity and off-target effects of 1,4-Dicaffeoylquinic acid in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dicaffeoylquinic acid (1,4-DCQA) in cell-based assays.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound.
Issue 1: Unexpected or High Cytotoxicity at Low Concentrations
Question: I am observing significant cell death in my cell line at concentrations of 1,4-DCQA that are reported to be non-toxic in the literature. What could be the cause?
Answer:
Several factors could contribute to this discrepancy. Here's a step-by-step troubleshooting guide:
-
Compound Stability and Storage: this compound solutions can be unstable.[1] It is recommended to prepare fresh solutions for each experiment. If you are using a stock solution, ensure it has been stored correctly (at -20°C in powder form for up to 3 years) and has not undergone multiple freeze-thaw cycles.[1] The stability of dicaffeoylquinic acids is also affected by temperature, light, and solvent.[2] For aqueous solutions, it is not recommended to store them for more than one day.[3]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level for your specific cell line. It is advisable to run a vehicle control (medium with the same concentration of solvent used to dissolve 1,4-DCQA) to rule out solvent-induced cytotoxicity. High concentrations of DMSO can be toxic to some cell lines.[4]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The reported non-toxic concentrations of 1,4-DCQA may not be applicable to your specific cell line. It is crucial to perform a dose-response curve to determine the IC50 value for your cell line of interest.
-
Induction of Apoptosis: Dicaffeoylquinic acid isomers have been shown to induce apoptosis through the activation of caspases 8 and 3.[5] Unexpectedly high cytotoxicity could be due to the potent induction of programmed cell death in your cell model. Consider performing a caspase activity assay (e.g., Caspase-Glo® 3/7 Assay) to investigate this possibility.
Issue 2: Inconsistent or Non-Reproducible Results in Viability Assays (e.g., MTT Assay)
Question: My results from MTT assays with 1,4-DCQA are highly variable and not reproducible. What could be the problem?
Answer:
Polyphenolic compounds like 1,4-DCQA are known to interfere with tetrazolium-based viability assays such as the MTT assay.[6][7][8] This interference can lead to either an overestimation or underestimation of cell viability.
Troubleshooting Steps:
-
Assess for Direct MTT Reduction: 1,4-DCQA, as a potent antioxidant, can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.[6]
-
Control Experiment: Incubate 1,4-DCQA at the concentrations used in your experiment in cell-free medium containing the MTT reagent. If you observe a color change, it indicates direct reduction.
-
-
Correction for Interference:
-
Background Subtraction: If direct reduction is observed, subtract the absorbance values from the cell-free control wells from your experimental wells.
-
Wash Step: Before adding the MTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual 1,4-DCQA.[6] However, be cautious as this may lead to the loss of loosely adherent cells.[6]
-
-
Use Alternative Viability Assays: To avoid the complications associated with MTT assays, consider using alternative methods that are less prone to interference from polyphenolic compounds:
-
DRAQ7 Staining with Flow Cytometry: DRAQ7 is a fluorescent dye that only enters cells with compromised membrane integrity, providing a direct measure of cell death.[4][9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a key indicator of metabolically active cells.[10]
-
Trypan Blue Exclusion Assay: A simple and cost-effective method to differentiate between viable and non-viable cells based on membrane integrity.[11]
-
Real-Time Cell Viability Assays: These assays continuously monitor cell health over time, providing a more dynamic view of cytotoxicity.[11]
-
Issue 3: High Background Signal in Reporter Assays (e.g., NF-κB or Nrf2 Luciferase Assays)
Question: I am observing a high background signal in my luciferase reporter assays when using 1,4-DCQA, making it difficult to interpret the results. What can I do?
Answer:
High background in luciferase assays can be caused by several factors, especially when working with antioxidant compounds.
Troubleshooting Steps:
-
Compound Interference with Luciferase: Some compounds can directly inhibit or activate the luciferase enzyme.[12]
-
Control Experiment: Perform the luciferase assay in a cell-free system with purified luciferase enzyme and your compound to check for direct effects.
-
-
Optimize Assay Conditions:
-
Cell Density: Titrate the number of cells plated to find the optimal density that gives a good signal-to-background ratio.
-
Reagent Concentration: Ensure that the luciferase substrate is not a limiting factor.
-
Incubation Time: Optimize the incubation time after adding the luciferase reagent.[12]
-
-
Use a Dual-Luciferase® Reporter Assay System: This system uses a second reporter (e.g., Renilla luciferase) as an internal control to normalize the experimental reporter activity, which can help to correct for non-specific effects and variability in transfection efficiency.[12]
-
Proper Controls: Always include appropriate controls:
-
Untransfected cells: To measure endogenous luciferase-like activity.
-
Cells transfected with an empty vector: To determine the baseline reporter activity.
-
Vehicle control: To account for any effects of the solvent.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[3][13] For cell-based assays, DMSO is a common choice. Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C.[1] It is recommended to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.[1] Aqueous solutions are not recommended for storage beyond one day.[3]
Q2: How can I be sure that the observed effects are specific to 1,4-DCQA and not off-target effects?
A2: Assessing off-target effects is crucial in drug development. Here are some strategies:
-
Target-Based Screening: Screen 1,4-DCQA against a panel of known off-targets, such as a kinase inhibitor panel.[14][15] This can help identify unintended interactions with other proteins.
-
Phenotypic Screening: Use high-content imaging or other phenotypic assays to observe a wide range of cellular changes. Unexplained phenotypic alterations may suggest off-target activities.
-
Use of Analogs: Compare the activity of 1,4-DCQA with that of structurally related but inactive analogs (if available).
-
Target Knockdown/Knockout: If you have a hypothesized on-target, validate its role by using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression and see if the effects of 1,4-DCQA are diminished.
Q3: 1,4-DCQA is a known antioxidant. Could this property interfere with my experimental results?
A3: Yes, the potent antioxidant activity of 1,4-DCQA can influence experimental outcomes in several ways:
-
Interference with Redox-Sensitive Assays: As discussed in the troubleshooting section, it can interfere with assays like the MTT assay that rely on redox reactions.
-
Modulation of Intracellular ROS: 1,4-DCQA can scavenge reactive oxygen species (ROS), which can in turn affect signaling pathways that are regulated by redox status, such as the NF-κB and Nrf2 pathways.
-
Protection Against Oxidative Stress: If your experimental model involves inducing oxidative stress, 1,4-DCQA may mask the effects of your primary treatment by mitigating this stress.
It is important to be aware of these potential effects and to design experiments with appropriate controls to account for the antioxidant properties of the compound.
Q4: What are the known signaling pathways affected by this compound?
A4: Dicaffeoylquinic acid isomers are known to modulate several key signaling pathways:
-
NF-κB Pathway: Dicaffeoylquinic acids have been shown to inhibit the activation of the NF-κB pathway, which is a central regulator of inflammation.[16] This is often observed as a decrease in the phosphorylation and degradation of IκB-α and reduced nuclear translocation of the p65 subunit.
-
Nrf2 Pathway: As an antioxidant, 1,4-DCQA can activate the Nrf2 signaling pathway. This leads to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant and cytoprotective genes.
-
Apoptosis Pathway: Dicaffeoylquinic acids can induce apoptosis through the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3).[5]
Section 3: Data Presentation
Table 1: Reported IC50 Values for Dicaffeoylquinic Acid Isomers in Various Assays
| Compound | Assay/Effect | Cell Line/System | IC50 Value | Reference |
| 4,5-Dicaffeoylquinic acid | Cytotoxicity | DU-145 (Prostate Cancer) | ~180-190 µM | [17] |
| 1,3,5-Tricaffeoylquinic acid | Cytotoxicity | A2780 (Ovarian Cancer) | 47.43 ± 2.43 µM | [5] |
| 3,5-Dicaffeoylquinic acid | Cytotoxicity | A2780 (Ovarian Cancer) | 80.05 ± 3.85 µM | [5] |
| This compound | hOAT1 Inhibition | In vitro transporter assay | 6.03 µM | [18] |
Table 2: Potential Off-Target Interactions of Dicaffeoylquinic Acid Isomers
| Compound Family | Potential Off-Target(s) | Observed Effect | Reference |
| Dicaffeoylquinic acids | Kinases | Limited specific data available for 1,4-DCQA. General kinase inhibitor screens are recommended for characterization. | [14][15] |
| Dicaffeoylquinic acids | Efflux pumps (e.g., MDR1) | Polyphenols can potentially interact with efflux pumps, which may interfere with assays like the MTT assay. | [19] |
Section 4: Experimental Protocols
Protocol 1: Nrf2 Nuclear Translocation Assay by Immunofluorescence
This protocol describes how to assess the activation of the Nrf2 pathway by observing the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cells of interest
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of 1,4-DCQA or vehicle control for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.[20][21][22][23][24]
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines the steps to measure the activity of the NF-κB signaling pathway using a luciferase reporter system.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a white-walled, clear-bottom 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of 1,4-DCQA for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for the appropriate duration.
-
Cell Lysis and Luciferase Reaction: Following the manufacturer's instructions for the luciferase assay kit, lyse the cells and add the luciferase substrate.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.[25][26][27]
-
Data Analysis: If using a dual-reporter system, normalize the firefly luciferase activity to the Renilla luciferase activity.
Protocol 3: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol is for measuring the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with different concentrations of 1,4-DCQA to induce apoptosis. Include positive and negative controls.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 30 minutes to 1 hour to allow for cell lysis and the caspase reaction to occur.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[28][29]
Section 5: Visualizations
Caption: General experimental workflow for studying 1,4-DCQA in cell-based assays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,5-Tricaffeoylquinic Acid from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of viability assays for anthocyanins in cultured cells [agris.fao.org]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. goldbio.com [goldbio.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. This compound | CAS:1182-34-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Apoptotic Potential and Chemical Composition of Jordanian Propolis Extract against Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. leafletpub.com [leafletpub.com]
Validation & Comparative
Navigating the Landscape of Dicaffeoylquinic Acids: An In Vivo Comparative Guide for Anti-Inflammatory Effects, with a Focus on 1,4-Dicaffeoylquinic Acid
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of dicaffeoylquinic acids (DCQAs). A notable scarcity of published in vivo data for 1,4-Dicaffeoylquinic acid (1,4-DCQA) necessitates a contextual comparison with its better-studied isomers and standard non-steroidal anti-inflammatory drugs (NSAIDs). This guide synthesizes available data, presents detailed experimental protocols, and visualizes key biological pathways to inform future research and development.
While various isomers of dicaffeoylquinic acid have demonstrated promising anti-inflammatory properties, in vivo validation of 1,4-DCQA remains a significant gap in the scientific literature. A recent comprehensive review highlighted the lack of information on the in vivo and in vitro pharmacological activities of 1,4- and 1,5-DCQA, focusing instead on the more extensively researched 1,3-, 3,4-, 3,5-, and 4,5-DCQA isomers[1]. This guide, therefore, aims to provide a comparative overview based on the available data for other DCQA isomers and established anti-inflammatory agents.
Comparative Efficacy in a Preclinical Model of Acute Inflammation
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the efficacy of acute anti-inflammatory agents. The model involves the injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent, which elicits a localized inflammatory response characterized by swelling (edema). The reduction in paw volume or thickness is a key indicator of a compound's anti-inflammatory potential.
Below is a summary of the in vivo anti-inflammatory effects of various DCQA isomers and the commonly used NSAID, Indomethacin, in the carrageenan-induced rat paw edema model.
Table 1: Comparison of the In Vivo Anti-Inflammatory Effects of Dicaffeoylquinic Acid Isomers and Indomethacin on Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Animal Model | Paw Edema Inhibition (%) | Reference |
| This compound | - | - | No data available | - |
| 3,4-Dicaffeoylquinic acid | 50 mg/kg | Rat | Data not explicitly quantified as % inhibition | [2] |
| 3,5-Dicaffeoylquinic acid | 50 mg/kg | Rat | Data not explicitly quantified as % inhibition | [2] |
| 4,5-Dicaffeoylquinic acid | 50 mg/kg | Rat | Data not explicitly quantified as % inhibition | [2] |
| Indomethacin | 10 mg/kg | Rat | Used as a positive control | [2] |
Note: While percentage inhibition is not explicitly stated in the reference, the study indicates that 3,4,5-O-tricaffeoylquinic acid at 50 mg/kg showed 88% of the activity of indomethacin at 10 mg/kg in inhibiting edema volume after 3 hours. The study also notes that the dicaffeoylquinic acid isomers showed less activity than the tricaffeoylquinic acid derivative.
Impact on Pro-Inflammatory Cytokine Production
A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These signaling molecules play a crucial role in orchestrating the inflammatory response. The ability of a compound to reduce the levels of these cytokines provides insight into its mechanism of action.
Table 2: Comparison of the Effects of Dicaffeoylquinic Acid Isomers and Indomethacin on Pro-Inflammatory Cytokine Levels in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Animal Model | TNF-α Reduction | IL-1β Reduction | Reference |
| This compound | - | - | No data available | No data available | - |
| 3,4-Dicaffeoylquinic acid | 50 mg/kg | Rat | Significant reduction observed | Significant reduction observed | [2] |
| 3,5-Dicaffeoylquinic acid | 50 mg/kg | Rat | Significant reduction observed | Significant reduction observed | [2] |
| 4,5-Dicaffeoylquinic acid | 50 mg/kg | Rat | Significant reduction observed | Significant reduction observed | [2] |
| Indomethacin | 10 mg/kg | Rat | 12.60 ± 1.30 pg/mL | 52.91 ± 5.20 pg/mL | [2] |
| 3,4,5-O-tricaffeoylquinic acid | 50 mg/kg | Rat | 8.44 ± 0.62 pg/mL | 5.83 ± 0.57 pg/mL | [3] |
Note: The study by Motaal et al. (2016) demonstrated that dicaffeoylquinic acid isomers largely inhibited the excessive production of TNF-α and IL-1β. For comparison, the highly active tricaffeoylquinic acid derivative reduced TNF-α and IL-1β levels more effectively than indomethacin.[2][3]
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies on 1,4-DCQA, detailed methodologies for the key experiments are provided below.
Carrageenan-Induced Rat Paw Edema
This widely accepted in vivo model is used to assess the anti-inflammatory activity of test compounds.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly divided into several groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound (e.g., 25 and 50 mg/kg).
-
Administration: Test compounds and controls are typically administered orally or intraperitoneally 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-1β)
The levels of key inflammatory mediators in the inflamed tissue or systemic circulation are quantified to understand the compound's mechanism of action.
-
Sample Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected. Blood samples may also be collected.
-
Tissue Homogenization: The paw tissue is homogenized in a suitable buffer to extract proteins.
-
Quantification: The concentrations of TNF-α and IL-1β in the tissue homogenate or serum are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The levels of cytokines in the treated groups are compared to those in the control group to determine the extent of reduction.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential molecular mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for in vivo validation of anti-inflammatory effects.
Caption: Putative anti-inflammatory signaling pathway of dicaffeoylquinic acids.
Future Directions and Conclusion
The existing body of research strongly suggests that dicaffeoylquinic acids are a promising class of compounds with significant anti-inflammatory properties. However, the conspicuous absence of in vivo data for this compound underscores a critical need for further investigation. Future studies should prioritize the in vivo evaluation of 1,4-DCQA in established models of inflammation, such as the carrageenan-induced paw edema assay.
Furthermore, a head-to-head comparison of all DCQA isomers in the same experimental setting would provide invaluable data on their relative potencies and structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by each isomer will be crucial for the development of novel and effective anti-inflammatory therapeutics.
References
A Comparative Analysis of the Bioactivity of 1,4-Dicaffeoylquinic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1,4-Dicaffeoylquinic acid (1,4-DCQA) and its isomers, a class of polyphenolic compounds found in various plants.[1] Dicaffeoylquinic acids (DCQAs) are esters formed from quinic acid and two caffeic acid units, with six possible isomers based on the esterification positions: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA.[1][2] These compounds are recognized for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] This analysis synthesizes available experimental data to highlight the differences in efficacy among these isomers, providing a valuable resource for drug discovery and development.
Comparative Bioactivity: An Overview
While all DCQA isomers exhibit significant biological effects, their potency often varies depending on the specific arrangement of the caffeoyl groups on the quinic acid core. Generally, dicaffeoylquinic acids demonstrate superior antioxidant activity compared to their monocaffeoylquinic counterparts (like chlorogenic acid), largely due to the presence of more hydroxyl groups available for radical scavenging.[3] However, differences in activity are also observed among the DCQA isomers themselves, suggesting that the position of esterification influences their biological function.[3]
Antioxidant Activity
The antioxidant capacity is a hallmark of DCQAs. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Comparative Data: Studies consistently show that DCQAs are potent antioxidants. A comparative study of three isomers found that while all possessed strong activity, 4,5-dicaffeoylquinic acid (4,5-DCQA) exhibited slightly higher antioxidant capacity in some assays compared to 3,5-DCQA and 3,4-DCQA.[3] This suggests that the positioning of the caffeoyl groups can influence steric hindrance and the accessibility of hydroxyl groups for radical scavenging.[3] The enhanced activity of DCQAs over monocaffeoylquinic acids is attributed to their greater number of hydroxyl groups.[3]
| Compound | Assay Type | Result (IC50 or equivalent) | Reference |
| 3,5-Dicaffeoylquinic acid | DPPH Scavenging | Not specified, but noted as a potent antioxidant. | [4] |
| 3,4-Dicaffeoylquinic acid | DPPH Scavenging | Noted as having similar activity to 3,5-DCQA. | [3] |
| 4,5-Dicaffeoylquinic acid | DPPH Scavenging | Noted as having slightly higher activity than 3,4- and 3,5-DCQA in some assays. | [3][5] |
| 1,3-Dicaffeoylquinic acid | Not specified | Noted as a polyphenolic antioxidant. | [6] |
| This compound | Not specified | Limited specific data available; generally considered an antioxidant. | [][8] |
| 1,5-Dicaffeoylquinic acid | Not specified | Identified as a major compound responsible for antioxidant activity in certain plant species. | [9] |
Signaling Pathway: Nrf2 Activation
Dicaffeoylquinic acids exert their antioxidant effects in part by activating the Nrf2 signaling pathway.[1][10] Under conditions of oxidative stress, DCQAs can promote the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like heme oxygenase-1 (HO-1).[10]
Neuroprotective Effects
Several DCQA isomers have demonstrated significant neuroprotective properties, primarily by mitigating oxidative stress, a key factor in neurodegenerative diseases.[11][12]
Comparative Data: In vitro studies using SH-SY5Y neuroblastoma cells show that pretreatment with 3,5-DCQA can attenuate neuronal death and caspase-3 activation induced by hydrogen peroxide (H₂O₂).[11] It also restores intracellular levels of glutathione, a critical endogenous antioxidant.[11] Other isomers, including 3,4-DCQA, have also shown protective effects against Aβ-induced neurotoxicity.[13][14] Notably, 3,4-DCQA and 3,5-DCQA have been shown to reduce reactive oxygen species (ROS) production by inhibiting monoamine oxidase (MAO) A and B, protecting against neuronal atrophy in models of stress-hormone-induced depression.[15][16]
| Isomer | Model System | Key Findings | Reference |
| 3,5-DCQA | H₂O₂-treated SH-SY5Y cells | Attenuated neuronal death, reduced caspase-3 activation, restored glutathione. | [11] |
| Aβ₁₋₄₂-treated SH-SY5Y cells | Exerted neuroprotective effect, increased intracellular ATP levels. | [12][17] | |
| 3,4-DCQA | Stress-hormone-induced mice | Reduced ROS production by inhibiting MAO-A and MAO-B, protected against neuronal atrophy. | [15] |
| Multiple Isomers | Aβ-induced neurotoxicity models | Various DCQA isomers showed protective effects, primarily through antioxidant mechanisms. | [13] |
Anti-inflammatory Activity
DCQAs exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Comparative Data: 1,4-DCQA has been shown to inhibit the production of TNF-α induced by lipopolysaccharide (LPS).[] A detailed study on 4,5-DCQA demonstrated its ability to significantly inhibit the expression of nitric oxide (NO), prostaglandin E2 (PGE₂), iNOS, and COX-2 in LPS-stimulated RAW264.7 macrophage cells.[5] This isomer also suppressed the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] The anti-inflammatory activities of DCQA derivatives are often linked to their radical scavenging capabilities.[18]
| Isomer | Model System | Key Findings | Reference |
| 4,5-DCQA | LPS-stimulated RAW264.7 cells | Inhibited NO, PGE₂, iNOS, COX-2, TNF-α, IL-1β, and IL-6 expression. | [5] |
| Carrageenan-induced rat paw edema | Suppressed edema and expression of iNOS, COX-2, and TNF-α. | [5] | |
| 1,4-DCQA | LPS-stimulated cells | Inhibited TNF-α production. | [] |
| 3,5-DCQA | Not specified | Noted to have anti-inflammatory activities. | [4] |
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory mechanism of DCQAs is largely mediated by the suppression of the NF-κB and MAPK signaling pathways.[1][5] In response to stimuli like LPS, the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees the NF-κB dimer (p65/p50) to translocate into the nucleus and activate the transcription of pro-inflammatory genes. 4,5-DCQA has been shown to inhibit this process by suppressing the nuclear translocation of NF-κB.[5]
Anti-Cancer Activity
Emerging evidence suggests that DCQA isomers possess anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Comparative Data: 1,3-DCQA has been identified as a potent inhibitor of the 14-3-3τ protein, which suppresses breast cancer proliferation and metastasis.[13] 4,5-DCQA shows dose-dependent inhibitory activity against DU-145 prostate cancer cells with a reported IC₅₀ of 5 µM, inducing cell cycle arrest and inactivating the anti-apoptotic protein Bcl-2.[19]
| Isomer | Cancer Cell Line | IC₅₀ | Key Mechanism | Reference |
| 1,3-DCQA | MCF-7, MDA-MB-231 (Breast) | < 300 µM | Inhibits 14-3-3τ protein, suppresses Jak/PI3K/Akt and Raf/ERK pathways. | [13] |
| 3,5-DCQA | MCF-7, MDA-MB-231 (Breast) | < 300 µM | Antiproliferative effect demonstrated. | [13] |
| 4,5-DCQA | DU-145 (Prostate) | 5 µM | Induces cell cycle arrest, inactivates Bcl-2. | [19] |
Experimental Protocols
Standardized assays are crucial for comparing the bioactivity of different compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, reliable method for evaluating antioxidant capacity.[20][21]
Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of DCQA isomers.[22][23][24]
1. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of spectrophotometric grade methanol or ethanol.[24] Store this solution in a dark, amber-colored bottle to prevent degradation from light.[22]
-
Test Sample Preparation: Prepare stock solutions of each DCQA isomer in a suitable solvent (e.g., methanol, DMSO). From the stock, create a series of dilutions to test a range of concentrations.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, in the same solvent as the test samples.[22]
2. Assay Procedure:
-
Reaction Setup: In a microplate or cuvette, add a defined volume of the test sample (or control/blank). For a typical reaction, 2.96 mL of the DPPH working solution is added to 40 µL of the sample solution.[24]
-
Blank: Prepare a blank containing only the solvent used for the samples.[23]
-
Control: Prepare a control containing the solvent and the DPPH solution.[24]
-
Incubation: Mix the solutions thoroughly and incubate the plate/cuvettes in the dark at room temperature for a set time, typically 30 minutes.[25][26]
-
Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.[23][24]
3. Data Analysis:
-
Calculate Percent Inhibition: The radical scavenging activity (RSA) or percent inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.[24]
-
Determine IC₅₀: Plot the percent inhibition against the concentration of the test samples. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Conclusion
The available evidence strongly supports the significant and varied bioactivities of this compound and its isomers. While all isomers demonstrate potent antioxidant, anti-inflammatory, and neuroprotective properties, their efficacy can differ based on the specific molecular structure. Dicaffeoylquinic acids generally show greater antioxidant potential than monocaffeoylquinic acids.[3] Among the isomers, 4,5-DCQA appears particularly potent in anti-inflammatory and anti-cancer assays, while 3,4- and 3,5-DCQA are well-documented for their neuroprotective effects.[5][11][15] Data on 1,4-DCQA is less abundant, highlighting an area for future investigation.[8][27] The mechanisms of action often involve the modulation of key cellular signaling pathways such as Nrf2 and NF-κB. This comparative guide underscores the therapeutic potential of the DCQA class and provides a foundation for further research into specific isomers as lead compounds for drug development.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dicaffeoylquinic acids alleviate memory loss via reduction of oxidative stress in stress-hormone-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. iomcworld.com [iomcworld.com]
- 27. pubs.acs.org [pubs.acs.org]
biological activity of 1,4-Dicaffeoylquinic acid versus other naturally occurring phenolic compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a naturally occurring phenolic compound found in various plants. It belongs to the family of dicaffeoylquinic acids (DCQAs), which are esters of caffeic acid and quinic acid.[1][2] These compounds are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This guide provides an objective comparison of the biological performance of 1,4-DCQA with other naturally occurring phenolic compounds, supported by available experimental data.
Data Presentation
The following tables summarize the quantitative data on the biological activities of 1,4-DCQA and other phenolic compounds. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Source |
| 1,3-Dicaffeoylquinic acid | DPPH | 40 | [3] |
| 3,5-Dicaffeoylquinic acid | DPPH | ~8.24 (4.26 µg/mL) | [3] |
| Quercetin | DPPH | Varies (e.g., ~21.5) | [4] |
| Trolox (Standard) | DPPH | Varies | [3] |
| This compound | DPPH | Data not available in direct comparison | |
| 1,3-Dicaffeoylquinic acid | ABTS | Lower than Trolox | [3] |
| 3,5-Dicaffeoylquinic acid | ABTS | TEAC value = 0.9974 | [3] |
| Flavonoids (general) | ABTS | Varies | [5] |
| This compound | ABTS | Data not available in direct comparison |
TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant activity.
Dicaffeoylquinic acids, in general, are considered powerful antioxidants due to the presence of two catechol groups in their structure.[1] Studies suggest that various DCQA isomers exhibit strong radical scavenging activities, often comparable to or even higher than well-known antioxidants like Trolox.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds is frequently assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). A lower IC50 value indicates greater anti-inflammatory potency.
| Compound | Cell Line | Inhibitory Effect | IC50 (µg/mL) | Source |
| 3,5-Dicaffeoylquinic acid | RAW 264.7 | NO Production Inhibition | Not specified | [3] |
| Dicaffeoylquinic acids (from Ilex kudingcha) | RAW 264.7 | NO, PGE2, TNF-α, IL-1β, IL-6 Inhibition | Not specified | [6] |
| This compound | RAW 264.7 | TNF-α Production Inhibition | Not specified |
Dicaffeoylquinic acids have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPKs pathways.[6]
Neuroprotective Activity
Evaluating the neuroprotective effects of phenolic compounds often involves cell-based assays where neuronal cells (e.g., SH-SY5Y) are protected from toxin-induced damage. Quantitative comparative data for 1,4-DCQA is limited in this area.
| Compound | Cell Line | Protective Effect | EC50/Concentration | Source |
| 3,5-Dicaffeoylquinic acid | SH-SY5Y | Protection against H2O2-induced cell death | Pretreatment attenuated neuronal death | [7] |
| 3,4-Dicaffeoylquinic acid | SH-SY5Y | Protection against H2O2-induced cell death | Evaluated | [7] |
| Caffeoylquinic acid derivatives | SH-SY5Y | Protection against H2O2-induced injury | Varying degrees of protection | [8][9] |
| This compound | SH-SY5Y | Protection against β-amyloid induced toxicity | Attenuated neurotoxic effects | [10] |
Studies suggest that dicaffeoylquinic acids can protect neuronal cells from oxidative stress and apoptosis, key factors in neurodegenerative diseases.[7][8][9][10]
Anticancer Activity
The anticancer activity of phenolic compounds is determined by their ability to inhibit the proliferation of cancer cells, often measured as an IC50 value in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| Caffeic Acid Amides | HCT116 (Colon Cancer) | 0.34 - 22.4 | [11] |
| Quercetin | HCT116 (Colon Cancer) | > 50 | [11] |
| Combretastatin A-4 Analogs | HT29 (Colon Cancer) | ~0.03 - 0.057 | [12] |
| This compound | Various Cancer Cell Lines | Data not available in direct comparison |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of common protocols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Reaction : The test compound is mixed with the DPPH solution.
-
Incubation : The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured. The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance compared to a control.
-
IC50 Calculation : The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
LPS-Induced Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment : Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation : The cells are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement : The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
IC50 Calculation : The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.
Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins.
-
Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured and often differentiated into a more neuron-like phenotype.
-
Pre-treatment : Cells are pre-treated with the test compound for a certain period.
-
Induction of Toxicity : A neurotoxin (e.g., hydrogen peroxide, β-amyloid peptide) is added to induce cell damage.
-
Incubation : The cells are incubated for a specified time.
-
Viability Assessment : Cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity.
-
EC50 Calculation : The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, can be determined.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach.
-
Treatment : The cells are treated with various concentrations of the test compound.
-
Incubation : The plate is incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Mandatory Visualization
Signaling Pathway for Anti-inflammatory Action of Dicaffeoylquinic Acids
Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by DCQAs.
Experimental Workflow for Comparing Biological Activities
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
Comparative Analysis of 1,4-Dicaffeoylquinic Acid Content in Various Plant Species: A Guide for Researchers
For researchers and professionals in drug development, understanding the distribution and concentration of bioactive compounds in different plant species is crucial for identifying promising natural sources for therapeutic agents. This guide provides a comparative phytochemical analysis of 1,4-Dicaffeoylquinic acid (1,4-DCQA) and its isomers across various plant species, supported by experimental data and detailed methodologies. Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds with a range of pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties.
Quantitative Comparison of Dicaffeoylquinic Acid Content
The following table summarizes the quantitative analysis of this compound and other dicaffeoylquinic acid isomers in different plant species as reported in various studies. It is important to note that the concentration of these compounds can vary significantly based on factors such as the plant part used, geographical origin, harvesting time, and the extraction and analytical methods employed.
| Plant Species | Plant Part | 1,4-DCQA Content | Other DCQA Isomers Content | Analytical Method | Reference |
| Xanthium sibiricum (Fructus) | Fruits | Present (quantification not specified) | Chlorogenic acid: 33.56 mg/g, 1,5-dicaffeoylquinic acid: 10.12 mg/g | HPLC | [1] |
| Artemisia absinthium | Aerial Parts | Not specified | 3,4-dicaffeoylquinic acid: Present (quantified) | UPLC-Q-TOF-MS | [2] |
| Artemisia vulgaris | Flowering Tops | Not specified | 3,5-di-O-caffeoylquinic acid: 2.0% of dry weight, 1,5-di-O-caffeoylquinic acid: 0.3% of dry weight | Spectroscopic analysis | [3] |
| Lonicera japonica | Flowers and Buds | Not specified | Presence of various caffeoylquinic acids and their esters confirmed | HPLC-DAD, UPLC-QDa | [4][5] |
| Ligularia fischeri | Not specified | Not specified | 3,4-DCQA: up to 21.52 mg/g, 3,5-DCQA: up to 17.06 mg/g, 4,5-DCQA: up to 11.79 mg/g (depending on extraction solvent and origin) | HPLC-MS/MS | [6] |
| Achillea millefolium | Not specified | Not specified | Dicaffeoylquinic acid isomers present (qualitative) | HPLC-PDA, LC-ESI-MS/MS | [7] |
| Equisetum arvense | Not specified | Not specified | Dicaffeoylquinic acid isomers present (qualitative) | HPLC-PDA, LC-ESI-MS/MS | [7] |
| Matricaria chamomilla | Not specified | Not specified | Dicaffeoylquinic acid isomers present (qualitative) | HPLC-PDA, LC-ESI-MS/MS | [7] |
Experimental Protocols
The methodologies employed for the extraction and quantification of dicaffeoylquinic acids are critical for obtaining accurate and reproducible results. Below are detailed protocols based on the cited literature.
Sample Preparation and Extraction
A common procedure for preparing plant material for analysis involves drying and powdering the selected plant parts.
-
Maceration Extraction (for Gynura procumbens) :
-
Extract 20 g of the powdered raw plant material with different concentrations of ethanol in water (e.g., 95%, 75%, 50%, 25% v/v) or 100% water at a powder-to-solvent ratio of 1:10.[8]
-
Concentrate the pooled extracts under vacuum at 45°C.[8]
-
Freeze-dry the resulting dried extracts and store them at 4°C prior to analysis.[8]
-
-
Ultrasonication Extraction (for Lonicera japonica) :
-
Extract 100 g of dried Lonicera japonica flowers with 80% methanol using ultrasonication for 90 minutes.[4]
-
Repeat the extraction process three times.[4]
-
Concentrate the resulting extracts under reduced pressure to obtain a powdered substance.[4]
-
Dissolve the powder in HPLC-grade acetonitrile to a concentration of 20 mg/mL.[4]
-
Filter the sample through a 0.45 μm membrane filter before HPLC analysis.[4]
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of caffeoylquinic acids.
-
Method for General Dicaffeoylquinic Acid Analysis :
-
Column: A reversed-phase C18 column (e.g., Luna C18, 5μm, 4.6mm×150mm) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid or 0.2% phosphoric acid in water) and an organic solvent like acetonitrile or methanol.[4][9]
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength, typically around 327 nm or 330 nm for dicaffeoylquinic acids.[8][9]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 25°C or 35°C.[4][6]
-
-
Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Artemisia absinthium :
-
This advanced technique provides high-resolution separation and mass spectrometric detection, enabling the identification of a wide range of compounds, including various quinic acid derivatives.[2]
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative phytochemical analysis of this compound.
Experimental workflow for 1,4-DCQA analysis.
This guide highlights the presence of this compound and its isomers in several plant species and provides a framework for their analysis. Further quantitative studies on a broader range of plants are necessary to build a more comprehensive database of natural sources for this promising bioactive compound.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. New Evidence for Artemisia absinthium as an Alternative to Classical Antibiotics: Chemical Analysis of Phenolic Compounds, Screening for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major dicaffeoylquinic acids from Artemisia vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Correlating In Vitro Findings with In Vivo Efficacy: A Comparative Guide to 1,4-Dicaffeoylquinic Acid and Alternatives in Anti-Inflammatory and Neuroprotective Applications
For Immediate Release
This guide provides a comprehensive comparison of 1,4-Dicaffeoylquinic acid (1,4-DCQA) and its alternatives, correlating in vitro experimental findings with in vivo efficacy for researchers, scientists, and drug development professionals. The data presented herein is compiled from numerous studies to offer an objective overview of the therapeutic potential of these compounds in treating inflammation and neurodegenerative conditions.
Executive Summary
Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds, have garnered significant attention for their potent antioxidant, anti-inflammatory, and neuroprotective properties. While several isomers of DCQA exist, this guide focuses on 1,4-DCQA and provides a comparative analysis against its better-studied isomers (3,5-DCQA and 4,5-DCQA), the common flavonoid quercetin, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This comparison aims to bridge the gap between laboratory findings and clinical potential, offering a valuable resource for drug discovery and development. A notable gap in the current research landscape is the limited availability of specific quantitative data for 1,4-DCQA compared to its isomers.
In Vitro Efficacy: A Comparative Analysis
The in vitro anti-inflammatory and neuroprotective activities of 1,4-DCQA and its alternatives have been evaluated using various cell-based assays. A key indicator of anti-inflammatory potential is the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase (COX) enzymes.
| Compound | Target | Assay | IC50 / Inhibition | Source |
| This compound | TNF-α | LPS-induced RAW 264.7 cells | Data Not Available | - |
| 3,5-Dicaffeoylquinic acid | TNF-α | LPS-induced RAW 264.7 cells | Significant Inhibition | [1] |
| 4,5-Dicaffeoylquinic acid | TNF-α | LPS-induced RAW 264.7 cells | 40% inhibition at 4 µM | [2] |
| Quercetin | TNF-α | LPS-induced RAW 264.7 cells | Significant Inhibition at 50 µM | [3][4] |
| Ibuprofen | COX-1 | Human Whole Blood | ~7.6 µM | [5] |
| Ibuprofen | COX-2 | Human Whole Blood | ~13 µM | [5] |
| 3,5-Dicaffeoylquinic acid | Oxidative Stress | H2O2-induced SH-SY5Y cells | Attenuated neuronal death | [6] |
| This compound | Neuroprotection | Aβ-induced toxicity in MC65 cells | Data Not Available | - |
| 3,5-Dicaffeoylquinic acid | Neuroprotection | Aβ-induced toxicity in MC65 cells | Most active in protection | [7] |
Table 1: Comparative In Vitro Efficacy of this compound and Alternatives.
In Vivo Efficacy: From Bench to Preclinical Models
The translation of in vitro findings to in vivo efficacy is a critical step in drug development. The carrageenan-induced paw edema model in rodents is a standard for assessing acute anti-inflammatory activity. Neuroprotective effects are often evaluated in models of neurodegeneration.
| Compound | Model | Dosing | Key Findings | Source |
| This compound | Carrageenan-induced paw edema | Data Not Available | Data Not Available | - |
| 3,4-Dicaffeoylquinic acid | Carrageenan-induced paw edema | 50 mg/kg | Significant edema inhibition | [8] |
| 3,5-Dicaffeoylquinic acid | Carrageenan-induced paw edema | 50 mg/kg | Significant edema inhibition | [8] |
| 4,5-Dicaffeoylquinic acid | Carrageenan-induced paw edema | 5, 10, 20 mg/kg (oral) | Dose-dependent edema suppression | [2] |
| Quercetin | Carrageenan-induced air pouch | 10 mg/kg | Reduced exudate volume and inflammatory mediators | [9] |
| Ibuprofen | Carrageenan-induced paw edema | Not specified | Significant decrease in paw size | [10] |
| 3,5-Dicaffeoylquinic acid | Senescence-accelerated mouse (SAMP8) | 6.7 mg/kg/day (oral) | Improved spatial learning and memory | [11] |
| Dicaffeoylquinic acids (general) | Stress-hormone-induced depressive mice | Not specified | Reduced depressive behaviors and memory loss | [12] |
Table 2: Comparative In Vivo Efficacy of this compound and Alternatives.
Signaling Pathways and Experimental Workflows
The therapeutic effects of these compounds are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms and experimental procedures.
Caption: Simplified signaling pathway for LPS-induced inflammation and the inhibitory action of Dicaffeoylquinic Acids.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocols
In Vitro: Lipopolysaccharide (LPS)-Induced TNF-α Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., 1,4-DCQA, quercetin) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response. A vehicle control (without LPS) and a positive control (LPS alone) are included.
-
Incubation: The cells are incubated for a specified period, typically 24 hours.
-
TNF-α Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α production by the test compound is calculated relative to the LPS-only control. The IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, is then determined.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., ibuprofen, 10 mg/kg), and test groups receiving different doses of the compound of interest (e.g., 1,4-DCQA). The compounds are typically administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: A 1% (w/v) solution of carrageenan in saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured immediately before the carrageenan injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group. Statistical significance is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test.
Conclusion
The available data strongly suggest that dicaffeoylquinic acids, as a class, hold significant promise as anti-inflammatory and neuroprotective agents. While 3,5-DCQA and 4,5-DCQA have demonstrated considerable efficacy in both in vitro and in vivo models, a clear data gap exists for 1,4-DCQA. This highlights a critical need for further research to fully characterize the therapeutic potential of this specific isomer. The comparative data provided in this guide, alongside detailed experimental protocols, serves as a valuable starting point for researchers aiming to explore the structure-activity relationships within the DCQA family and to identify novel therapeutic leads for inflammatory and neurodegenerative diseases. Future studies should focus on generating robust quantitative data for 1,4-DCQA to enable a more direct and comprehensive comparison with its isomers and other established anti-inflammatory agents.
References
- 1. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.edu [ohsu.edu]
- 8. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. njppp.com [njppp.com]
- 11. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
A Guide to Cross-Laboratory Validation of Analytical Methods for 1,4-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1,4-Dicaffeoylquinic acid, a naturally occurring polyphenolic compound with a range of pharmacological activities.[1][2][3] The focus is on providing the necessary information for researchers and drug development professionals to assess and implement robust analytical methods, with a special emphasis on the principles of cross-laboratory validation to ensure consistency and reliability of results.
Comparison of Analytical Methods
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV/PDA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Good; potential for interference from co-eluting compounds. | Excellent; high specificity due to mass-to-charge ratio detection. |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | Repeatability: ≤ 2%Intermediate Precision: ≤ 3% | Repeatability: ≤ 2%Intermediate Precision: ≤ 3% |
| Limit of Detection (LOD) | ng level | pg to fg level |
| Limit of Quantitation (LOQ) | ng level | pg level |
| Robustness | Generally robust to minor variations in mobile phase composition, pH, and temperature. | Generally robust, but can be sensitive to matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of analytical methods across different laboratories. Below are representative protocols for the analysis of this compound using HPLC-PDA and LC-ESI-MS/MS.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., methanol or mobile phase) and filtered through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This highly sensitive and specific method is ideal for the analysis of this compound at low concentrations and in complex matrices.[1][8]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile with 0.1% Formic acid.
-
-
Gradient Program: A suitable gradient to ensure separation from isomers.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard.
-
Sample Preparation: Similar to HPLC, samples should be appropriately diluted and filtered. A solid-phase extraction (SPE) step may be necessary for complex matrices to reduce matrix effects.
Visualizing the Validation Process
To ensure that an analytical method is suitable for its intended purpose and can be successfully transferred between laboratories, a thorough validation is required. The following diagrams illustrate the typical workflow of a cross-laboratory validation study and the logical relationships between key validation parameters.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
Benchmarking the Antioxidant Activity of 1,4-Dicaffeoylquinic Acid Against Established Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 1,4-Dicaffeoylquinic acid against established antioxidant standards, namely Trolox, Ascorbic Acid, and Gallic Acid. The information is compiled from various studies to offer a comprehensive overview for researchers and professionals in drug development.
Introduction to this compound
This compound (1,4-DCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids, which are esters of caffeic acid and quinic acid. These compounds are found in various plants and are known for their significant biological activities, including potent antioxidant effects. The presence of two catechol groups in the structure of dicaffeoylquinic acids is believed to contribute significantly to their high antioxidant capacity. Dicaffeoylquinic acids have been shown to be strong inducers of cellular antioxidant defenses.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of a compound can be quantified using various in vitro assays. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or in terms of equivalency to a standard antioxidant (e.g., Trolox Equivalents, Ascorbic Acid Equivalents).
Note on Data Comparability: The following tables summarize quantitative data from various scientific publications. It is crucial to note that experimental conditions such as solvent, pH, and reaction time can significantly influence the results of antioxidant assays. Therefore, a direct comparison of absolute values between different studies should be made with caution. The data presented here is for informational and benchmarking purposes.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | IC50 (µg/mL) |
| This compound | Data not available in a direct comparative study | Data not available in a direct comparative study |
| Trolox | 41.571 | 10.41 |
| Ascorbic Acid | < 10 µg/mL (approx. 6.1 µg/mL) | < 10 (approx. 6.1) |
| Gallic Acid | - | - |
IC50 values for Trolox and Ascorbic Acid are sourced from multiple studies and represent a general range.[1] The lack of a directly comparable IC50 value for this compound in the same study as the standards is a current data gap.
Table 2: ABTS Radical Scavenging Activity
| Compound | Activity |
| This compound | Data not available in a direct comparative study |
| Trolox | Standard reference |
| Ascorbic Acid | - |
| Gallic Acid | - |
The ABTS assay results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Without a direct comparative study, providing a meaningful TEAC value for this compound is not possible.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value |
| This compound | Data not available in a direct comparative study |
| Trolox | Standard reference |
| Ascorbic Acid | Standard reference |
| Gallic Acid | Exhibits high FRAP values |
FRAP values are typically expressed as equivalents of a standard (e.g., µmol Fe(II)/g). Gallic acid is known to show very high antioxidant activity in the FRAP assay.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the generalized protocols for the three key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple) (Yellow)
General Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (this compound) and standard antioxidants are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-green) (Colorless)
General Procedure:
-
The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound and standard are added to the ABTS•+ solution.
-
The absorbance is measured after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Principle: Fe³⁺-TPZ + Antioxidant → Fe²⁺-TPZ + Oxidized Antioxidant (Colorless) (Deep Blue)
General Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is pre-warmed to 37°C.
-
The test compound and standards are added to the FRAP reagent.
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at a specific wavelength (e.g., 593 nm) after a set incubation time (e.g., 4-30 minutes).
-
The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard, typically FeSO₄ or an antioxidant standard like ascorbic acid or Trolox. The results are expressed as FRAP values (e.g., in µmol Fe(II) equivalents per gram of sample).
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for in vitro antioxidant activity assessment.
The Keap1-Nrf2 Signaling Pathway in Antioxidant Response
Dicaffeoylquinic acids, as potent antioxidants, are known to activate the Keap1-Nrf2 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway.
Conclusion
This compound is a promising natural compound with significant antioxidant potential, likely acting through mechanisms that include direct radical scavenging and the activation of endogenous antioxidant pathways like Keap1-Nrf2. While direct comparative data against widely used standards is not yet comprehensively available in single studies, the existing body of research on dicaffeoylquinic acid isomers suggests potent activity. Further studies performing direct, side-by-side comparisons with established standards under standardized conditions are warranted to fully elucidate its relative efficacy and potential for therapeutic applications.
References
investigating synergistic or antagonistic effects of 1,4-Dicaffeoylquinic acid with other bioactive molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a polyphenolic compound belonging to the family of dicaffeoylquinic acids (DCQAs), which are esters of caffeic acid and quinic acid.[1] These compounds are of significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects.[2] A critical aspect of understanding the therapeutic potential of 1,4-DCQA and its isomers lies in elucidating their synergistic and antagonistic interactions with other bioactive molecules. Such interactions can significantly enhance therapeutic efficacy or, conversely, lead to undesirable outcomes.
This guide provides a comparative overview of the known interactive effects of DCQA isomers and their parent molecule, caffeic acid, with other bioactive compounds. Due to a notable lack of research specifically on 1,4-DCQA, this guide draws upon data from more extensively studied isomers—3,4-DCQA, 3,5-DCQA, and 4,5-DCQA—to provide an inferential framework for the potential interactions of 1,4-DCQA.
Synergistic and Antagonistic Effects: A Comparative Analysis
While direct experimental data on the synergistic or antagonistic effects of this compound is currently unavailable in the scientific literature, studies on its isomers and the constituent molecule, caffeic acid, provide valuable insights.
Synergistic Effects of 3,5-Dicaffeoylquinic Acid with Antifungal Agents
A notable example of synergy has been demonstrated with 3,5-Dicaffeoylquinic acid (3,5-DCQA). Research has shown that 3,5-DCQA can disperse Aspergillus fumigatus biofilms and enhance the fungicidal efficacy of conventional antifungal drugs like voriconazole and amphotericin B.[3] This synergistic action is attributed to the ability of 3,5-DCQA to disrupt the fungal biofilm's extracellular matrix, thereby allowing greater penetration of the antifungal agents.[3]
Table 1: Synergistic Antifungal Effects of 3,5-Dicaffeoylquinic Acid
| Bioactive Molecule Combination | Target Organism | Observed Effect | Mechanism of Synergy | Reference |
| 3,5-DCQA + Voriconazole | Aspergillus fumigatus | Enhanced fungicidal activity | Biofilm dispersion, increased drug penetration | [3] |
| 3,5-DCQA + Amphotericin B | Aspergillus fumigatus | Enhanced fungicidal activity | Biofilm dispersion, increased drug penetration | [3] |
Inferred Synergistic Effects from Caffeic Acid Studies
Caffeic acid, a fundamental structural component of all DCQAs, has been shown to exhibit synergistic effects with various therapeutic agents. These findings suggest that DCQAs, including the 1,4-isomer, may possess similar interactive properties.
For instance, caffeic acid has demonstrated synergistic anticancer effects when combined with the antidiabetic drug metformin. This combination has been observed to potentiate the inhibition of cancer cell proliferation.[4] The proposed mechanism involves the modulation of key signaling pathways related to cell growth and metabolism.[4]
Table 2: Reported Synergistic Effects of Caffeic Acid
| Bioactive Molecule Combination | Therapeutic Area | Observed Synergistic Effect | Potential Mechanism | Reference |
| Caffeic Acid + Metformin | Cancer | Enhanced inhibition of cancer cell proliferation | Modulation of metabolic and growth signaling pathways | [4] |
| Caffeic Acid + Quercetin | Genotoxicity | Increased protection against DNA damage | Enhanced antioxidant and radical scavenging activity | [2] |
| Caffeic Acid + Rofecoxib | Neuroprotection | Protection against excitotoxicity and mitochondrial dysfunction | Combined anti-inflammatory and antioxidant actions | [2] |
Signaling Pathways Modulated by Dicaffeoylquinic Acid Isomers
The biological activities of DCQAs, and by extension their potential for synergy or antagonism, are rooted in their ability to modulate various intracellular signaling pathways. The NF-κB and MAPK signaling cascades are prominent targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Several DCQA isomers have been shown to inhibit the activation of NF-κB.[5] This is a key mechanism behind their anti-inflammatory effects. For example, 4,5-dicaffeoylquinic acid has been shown to suppress the nuclear translocation of NF-κB in RAW264.7 macrophage cells, leading to a reduction in the production of inflammatory mediators.[5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. Studies have indicated that 4,5-dicaffeoylquinic acid can exert its anti-inflammatory effects by suppressing the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[6]
Experimental Protocols
The following provides a generalized methodology for assessing the synergistic effects of a compound like 1,4-DCQA with another bioactive molecule, based on common practices in the field.
In Vitro Synergy Assessment: Checkerboard Assay
The checkerboard assay is a widely used method to evaluate the interactions between two compounds.
Objective: To determine if the combination of 1,4-DCQA and a selected bioactive molecule results in synergistic, additive, or antagonistic effects against a specific biological target (e.g., cancer cell line, microorganism).
Materials:
-
This compound (of high purity)
-
Selected bioactive molecule
-
Target cells or microorganisms
-
96-well microtiter plates
-
Appropriate cell culture medium or microbial growth medium
-
Reagents for assessing cell viability or microbial growth (e.g., MTT, XTT, or spectrophotometer for optical density)
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of 1,4-DCQA and the other bioactive molecule in a suitable solvent (e.g., DMSO).
-
Serial Dilutions:
-
In a 96-well plate, create serial dilutions of 1,4-DCQA along the x-axis (e.g., columns 2-11).
-
Create serial dilutions of the second bioactive molecule along the y-axis (e.g., rows B-G).
-
Column 1 and row A should serve as controls (no drug or single drug controls).
-
-
Cell/Microorganism Seeding: Add the target cells or microorganisms at a predetermined density to each well of the plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells) for a specified period (e.g., 24, 48, or 72 hours).
-
Assessment of Viability/Growth: After incubation, assess the cell viability or microbial growth using a suitable assay.
-
Data Analysis:
-
Calculate the percentage of inhibition for each combination compared to the control.
-
Determine the Fractional Inhibitory Concentration (FIC) index. The FIC for each compound is calculated as the MIC of the compound in combination divided by the MIC of the compound alone. The FIC index is the sum of the FICs of the two compounds.
-
Interpret the results:
-
FIC index ≤ 0.5: Synergy
-
0.5 < FIC index ≤ 1.0: Additive
-
1.0 < FIC index ≤ 4.0: Indifference
-
FIC index > 4.0: Antagonism
-
-
Conclusion and Future Directions
The existing body of research strongly suggests that dicaffeoylquinic acids are promising bioactive molecules with the potential for synergistic interactions that could be harnessed for therapeutic benefit. While direct evidence for this compound is currently lacking, the data from its isomers and its constituent, caffeic acid, provide a solid foundation for future investigations.
Further research is imperative to:
-
Directly investigate the synergistic and antagonistic effects of this compound with a range of bioactive molecules, including anticancer drugs, antibiotics, and other anti-inflammatory agents.
-
Elucidate the specific molecular mechanisms and signaling pathways through which 1,4-DCQA exerts its effects, both alone and in combination.
-
Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic profiles of 1,4-DCQA combinations.
A deeper understanding of the interactive properties of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel and more effective combination therapies.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dicaffeoylquinic Acid Disperses Aspergillus Fumigatus Biofilm and Enhances Fungicidal Efficacy of Voriconazole and Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
a head-to-head comparison of the neuroprotective efficacy of different dicaffeoylquinic acid isomers
For Researchers, Scientists, and Drug Development Professionals
Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential neuroprotective properties. These molecules, characterized by two caffeic acid moieties attached to a quinic acid core, exist as several isomers, with the position of the caffeoyl groups influencing their biological activity. This guide provides a head-to-head comparison of the neuroprotective efficacy of three prominent DCQA isomers: 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA). The information presented herein is based on available experimental data to aid researchers and drug development professionals in their evaluation of these promising neuroprotective agents.
Quantitative Data Summary
The neuroprotective and antioxidant capacities of DCQA isomers have been evaluated in various in vitro models. The following tables summarize key quantitative data from studies on SH-SY5Y neuroblastoma cells, a common model for neurodegenerative disease research, and cell-free antioxidant assays.
Table 1: Neuroprotective Effects of DCQA Isomers on SH-SY5Y Cells
| Isomer | Neurotoxic Insult | Concentration | Outcome | Reference |
| 3,5-dicaffeoylquinic acid | Hydrogen Peroxide (H₂O₂) | 10-50 µM | Attenuated neuronal death and caspase-3 activation.[1] | [1] |
| Amyloid β (1-42) | Not specified | Exerted neuroprotective effect.[2][3] | [2][3] | |
| 3,4-dicaffeoylquinic acid | Hydrogen Peroxide (H₂O₂) | 10-50 µM | Showed less pronounced protective effects compared to 3,5-DCQA.[1] | [1] |
| 4,5-dicaffeoylquinic acid Derivative (MDCQA) | Hydrogen Peroxide (H₂O₂) | Not specified | Protected SH-SY5Y cells from H₂O₂-induced injury.[4][5] | [4][5] |
Table 2: Comparative Antioxidant Activity of DCQA Isomers
| Isomer | Assay | IC₅₀ / EC₅₀ Value | Reference |
| 3,5-dicaffeoylquinic acid | DPPH radical scavenging | 4.26 µg/mL[6] | [6] |
| ABTS radical scavenging | TEAC value of 0.9974[6] | [6] | |
| 3,4-dicaffeoylquinic acid | DPPH scavenging activity | EC₅₀ 68.91 μg/ml[7] | [7] |
| Ferric reducing activity | EC₅₀ 2.18 μg/ml[7] | [7] | |
| β-carotene bleaching activity | EC₅₀ 23.85 μg/ml[7] | [7] | |
| 4,5-dicaffeoylquinic acid | DPPH radical scavenging | Higher antioxidant activity than 3,5- and 3,4-DCQA in some assays.[8] | [8] |
| 1,3-dicaffeoylquinic acid | DPPH radical scavenging | IC₅₀ of 40 µM[6] | [6] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. TEAC: Trolox equivalent antioxidant capacity. A lower IC₅₀/EC₅₀ value indicates higher antioxidant activity. Dicaffeoylquinic acids generally exhibit greater antioxidant activity than monocaffeoylquinic acids due to the presence of more hydroxyl groups.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently employed in the assessment of the neuroprotective effects of DCQA isomers.
Cell Culture and Treatment
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative diseases.
-
Cell Seeding: SH-SY5Y cells are typically seeded in 96-well plates for viability assays or larger culture dishes for protein and RNA analysis.
-
Differentiation (Optional): To obtain a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.
-
Induction of Neurotoxicity: To model neuronal damage, cells are exposed to neurotoxic agents such as hydrogen peroxide (H₂O₂) to induce oxidative stress or amyloid-β peptides to mimic aspects of Alzheimer's disease.
-
Treatment with DCQA Isomers: Cells are pre-treated with various concentrations of the DCQA isomers for a specific period before the addition of the neurotoxic agent.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Incubation: After the treatment period, the culture medium is removed, and fresh medium containing MTT (final concentration ~0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to investigate the signaling pathways involved in neuroprotection.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., phosphorylated Akt, total Akt, Bcl-2, Bax). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of dicaffeoylquinic acid isomers are attributed to their ability to modulate various intracellular signaling pathways, primarily those involved in oxidative stress, apoptosis, and cell survival.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Several studies have implicated the activation of this pathway in the neuroprotective effects of DCQA isomers.
-
3,5-dicaffeoylquinic acid has been shown to protect cardiomyocytes from oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway.[7][10][11] This isomer increases the phosphorylation of both PI3K and Akt, leading to the downstream regulation of apoptotic proteins like Bax and Bcl-2.[10] The neuroprotective effects of 3,5-DCQA can be attenuated by a PI3K inhibitor, confirming the pathway's involvement.[10][11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.
-
A derivative of 4,5-dicaffeoylquinic acid , 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid (MDCQA), has been shown to protect SH-SY5Y cells from hydrogen peroxide-induced injury through the regulation of MAPK and Akt phosphorylation.[4][5]
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of DCQA isomers.
Conclusion
The available evidence suggests that dicaffeoylquinic acid isomers are a promising class of compounds for neuroprotection. Among the isomers discussed, 3,5-dicaffeoylquinic acid has demonstrated robust neuroprotective effects in several in vitro studies, with its mechanism of action linked to the activation of the pro-survival PI3K/Akt signaling pathway.[7][10][11] 3,4-dicaffeoylquinic acid also exhibits neuroprotective and antioxidant properties, though some studies suggest its efficacy may be less pronounced than that of the 3,5-isomer.[1] 4,5-dicaffeoylquinic acid and its derivatives have shown significant antioxidant and anti-inflammatory activities, with mechanistic studies pointing towards the modulation of the MAPK and Akt pathways.[4][5]
It is important to note that the differences in experimental designs across studies make a definitive ranking of the isomers' neuroprotective potency challenging. Future head-to-head comparative studies employing standardized methodologies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these fascinating natural compounds. Researchers and drug development professionals are encouraged to consider the specific cellular and molecular contexts of their research when selecting a DCQA isomer for further investigation.
References
- 1. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foodandnutritionresearch.net [foodandnutritionresearch.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
